molecular formula C25H28ClN3O2 B610457 RG7713 CAS No. 920022-47-5

RG7713

Cat. No.: B610457
CAS No.: 920022-47-5
M. Wt: 438.0 g/mol
InChI Key: QZXVLRCMAHJVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO5028442 has been used in trials studying Autistic Disorder.
RO-5028442 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a vasopressin 1a receptor antagonist;  structure in first source

Properties

IUPAC Name

[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXVLRCMAHJVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920022-47-5
Record name RO-5028442
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5028442
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12721
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-5028442
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RG7713 (Faricimab)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7713, also known as faricimab (Vabysmo®), is a humanized bispecific immunoglobulin G1 (IgG1) antibody developed for the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2] Its innovative design allows for the simultaneous and independent neutralization of two key mediators of retinal vascular disease: Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2).[3][4] This dual-action mechanism is engineered to provide enhanced vascular stability, reduce inflammation, and offer greater durability compared to therapies that target the VEGF pathway alone.[5][6] This guide provides a detailed overview of the molecular mechanism, quantitative binding and inhibition data, summaries of key experimental methodologies, and pivotal clinical trial outcomes associated with this compound.

Core Mechanism of Action: Dual Pathway Inhibition

This compound represents a significant advancement in retinal therapy by concurrently blocking two distinct but synergistic pathways involved in the pathogenesis of neovascular retinal diseases.[7]

  • VEGF-A Neutralization : As with established anti-VEGF therapies, one arm of faricimab binds to and neutralizes all isoforms of VEGF-A.[2] VEGF-A is a primary driver of angiogenesis, increasing vascular permeability and promoting the growth of abnormal, leaky blood vessels—hallmarks of nAMD and DME.[4][8] By inhibiting VEGF-A, faricimab suppresses neovascularization and reduces macular edema.[8]

  • Angiopoietin-2 (Ang-2) Neutralization : The second arm of faricimab targets Ang-2.[3] Under pathological conditions, Ang-2 is upregulated and acts as an antagonist to the Angiopoietin-1 (Ang-1)/Tie2 receptor signaling axis.[9] This disruption destabilizes blood vessels, promotes pericyte dropout, and sensitizes the vasculature to the effects of VEGF-A.[2][9] By neutralizing Ang-2, faricimab restores the stabilizing effects of the Ang-1/Tie2 pathway, leading to reduced vascular leakage and inflammation.[2]

The simultaneous inhibition of both pathways is hypothesized to produce a more comprehensive and durable therapeutic effect, enhancing vascular stability more effectively than targeting either pathway alone.[5][10]

Signaling Pathway and Therapeutic Rationale

The interplay between the VEGF and Angiopoietin/Tie2 pathways is central to vascular homeostasis in the retina. This compound's mechanism is designed to intervene at critical points in this network.

G cluster_0 Pathological State (nAMD, DME) cluster_1 Therapeutic Intervention cluster_2 Restored State VEGF_A VEGF-A VEGFR VEGF Receptor VEGF_A->VEGFR Binds Ang_2 Ang-2 Tie2 Tie2 Receptor Ang_2->Tie2 Blocks Ang-1 Binding Destability Vascular Destabilization & Inflammation Tie2->Destability Promotes Neovasc Neovascularization & Permeability VEGFR->Neovasc Stimulates This compound This compound (Faricimab) This compound->VEGF_A Neutralizes This compound->Ang_2 Neutralizes Ang1_Tie2 Ang-1/Tie2 Signaling Restored VascStab Vascular Stability Reduced Leakage Ang1_Tie2->VascStab VEGF_Blocked VEGF Pathway Inhibited VEGF_Blocked->VascStab

Caption: this compound dual-inhibition signaling pathway.

Quantitative Data: Binding and Inhibition

Quantitative analysis demonstrates this compound's high potency in neutralizing both Ang-2 and VEGF-A. The following tables summarize key in-vitro inhibition and concentration data.

Table 1: In-Vitro Inhibition and Binding Concentration of Faricimab vs. Comparator

Parameter Target Faricimab-svoa RO-101 (Comparator)
IC50 (nM) Ang-2 binding to Tie-2 13.55 0.7868
EC50 (nM) Binding to Ang-2 0.7868 0.118

Data from a comparative study characterizing a novel bispecific antibody (RO-101) against faricimab-svoa.[3]

Table 2: Model-Derived Faricimab Concentrations for Target Suppression in Humans

Parameter Target Predicted Value (µg/mL)
EC50 50% suppression of free aqueous humor VEGF-A 2.59
EC50 50% suppression of free aqueous humor Ang-2 0.0835

Data derived from pharmacokinetic/pharmacodynamic modeling of aqueous humor samples from clinical trial participants.[11]

Experimental Protocols Summary

Detailed, replicable experimental protocols are proprietary. This section summarizes the methodologies employed in key preclinical and clinical studies based on published literature.

Preclinical Binding and Inhibition Assays (Methodology Summary)
  • Enzyme-Linked Immunosorbent Assay (ELISA): To determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), sandwich and inhibitory ELISAs were utilized.[3]

    • EC50 (Target Binding) Assay: Microwell plates were coated with the target analyte (e.g., human Ang-2). Serial dilutions of faricimab were added, and bound antibody was detected using an HRP-conjugated secondary antibody (e.g., anti-human IgG Fc).[3] Color development, proportional to the amount of bound faricimab, was measured spectrophotometrically.[3]

    • IC50 (Inhibitory) Assay: To measure the inhibition of ligand-receptor interaction (e.g., Ang-2 binding to Tie-2), plates were coated with the receptor. A constant concentration of the ligand and serial dilutions of faricimab were added. The amount of ligand bound to the receptor was then detected.[3]

G cluster_0 EC50 Determination (Binding Assay) cluster_1 IC50 Determination (Inhibition Assay) A1 Coat Plate with Target (e.g., Ang-2) A2 Add Serial Dilutions of Faricimab A1->A2 A3 Add HRP-conjugated Detection Antibody A2->A3 A4 Add Substrate & Measure Absorbance A3->A4 B1 Coat Plate with Receptor (e.g., Tie2) B2 Add Target + Serial Dilutions of Faricimab B1->B2 B3 Detect Bound Target B2->B3 B4 Measure Signal B3->B4

Caption: Generalized workflow for ELISA-based potency assays.

Phase 3 Clinical Trial Design (Methodology Summary)

The efficacy and safety of this compound were established in four pivotal, randomized, double-masked, active comparator-controlled Phase 3 trials: TENAYA (NCT03823287) and LUCERNE (NCT03823300) for nAMD, and YOSEMITE (NCT03622580) and RHINE (NCT03622593) for DME.[12][13]

  • Participants: Treatment-naïve adult patients with the respective conditions were enrolled.[12][13]

  • Randomization: Patients were typically randomized 1:1 (nAMD trials) or 1:1:1 (DME trials) to receive intravitreal injections of faricimab 6.0 mg or aflibercept 2.0 mg.[12][13]

  • Dosing Regimens:

    • Aflibercept Arm: Received injections every 8 weeks (Q8W) after a series of initial monthly doses, as per its label.[12][13]

    • Faricimab Arms: Received initial monthly doses followed by extended dosing intervals. A key feature was a personalized treatment interval (PTI) or treat-and-extend (T&E) regimen, where dosing could be extended up to every 16 weeks (Q16W) based on protocol-defined disease activity criteria (e.g., changes in visual acuity and central subfield thickness).[8][14]

  • Primary Endpoint: The primary efficacy endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline at 1 year, averaged over weeks 40, 44, and 48 (for nAMD) or weeks 48, 52, and 56 (for DME).[12][13]

  • Key Secondary Endpoints: Included anatomical outcomes (e.g., change in central subfield thickness), durability (proportion of patients on extended dosing intervals), and safety.[8][12]

Clinical Efficacy Data

This compound demonstrated non-inferior vision gains to aflibercept with extended treatment intervals across all four Phase 3 trials.

Table 3: Key 1-Year Efficacy Outcomes for nAMD (TENAYA & LUCERNE Trials)

Trial Parameter Faricimab (up to Q16W) Aflibercept (Q8W)
TENAYA Mean BCVA Change (ETDRS Letters) +5.8 +5.1
LUCERNE Mean BCVA Change (ETDRS Letters) +6.6 +6.6
Pooled Mean CST Change (µm) -137.0 -130.1
Pooled Patients on ≥Q12W Dosing at Week 48 78.8% N/A
Pooled Patients on Q16W Dosing at Week 48 45.3% N/A

Data from the primary 1-year analysis.[2][15][16]

Table 4: Key 1-Year Efficacy Outcomes for DME (YOSEMITE & RHINE Trials)

Trial Parameter Faricimab (PTI/T&E up to Q16W) Aflibercept (Q8W)
YOSEMITE Mean BCVA Change (ETDRS Letters) +11.6 +10.9
RHINE Mean BCVA Change (ETDRS Letters) +10.8 +10.3

Data from the primary 1-year analysis.[2][17]

Logical Relationship: Rationale for Durability

The extended durability of this compound is a key clinical finding, allowing for a reduced treatment burden. This is attributed to the synergistic effect of dual pathway inhibition, which provides more comprehensive disease control than anti-VEGF monotherapy.

G cluster_0 Dual Inhibition Mechanism cluster_1 Synergistic Downstream Effects cluster_2 Clinical Outcome Block_VEGF VEGF-A Neutralization Reduce_Neo Reduced Neovascularization Block_VEGF->Reduce_Neo Reduce_Leak Reduced Vascular Permeability Block_VEGF->Reduce_Leak Block_Ang2 Ang-2 Neutralization Block_Ang2->Reduce_Leak Promote_Stab Enhanced Vascular Stability Block_Ang2->Promote_Stab Reduce_Inflam Reduced Inflammation Block_Ang2->Reduce_Inflam Disease_Control Comprehensive Disease Control Reduce_Neo->Disease_Control Reduce_Leak->Disease_Control Promote_Stab->Disease_Control Reduce_Inflam->Disease_Control Durability Extended Durability (Up to Q16W) Disease_Control->Durability Allows for

Caption: Rationale for extended durability with this compound.

Conclusion

This compound (faricimab) is a first-in-class bispecific antibody that offers a novel mechanism of action for retinal vascular diseases by simultaneously neutralizing VEGF-A and Ang-2.[3][4] This dual inhibition leads to potent, synergistic effects on vascular stability, resulting in clinical outcomes that are non-inferior to the standard of care but with the significant advantage of extended dosing intervals of up to 16 weeks for a substantial proportion of patients.[2][15][17] The data from preclinical and large-scale clinical studies support the hypothesis that targeting multiple pathogenic pathways can improve the durability of treatment, thereby reducing the therapeutic burden for patients with nAMD and DME.[5][18]

References

RG7713 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and highly selective small molecule antagonist of the vasopressin 1a (V1a) receptor. The vasopressin system, particularly the V1a receptor, is implicated in a variety of physiological processes, including social behaviors, anxiety, and cardiovascular function. As such, selective antagonists like this compound are valuable research tools and potential therapeutic agents for a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its binding affinities, functional activity, and off-target screening profile. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Data Presentation

The selectivity of a pharmacological agent is paramount to its utility and safety. This compound has been characterized by its high affinity for the human V1a receptor and its discrimination against other closely related receptors and a broader panel of off-target proteins.

Binding Affinity Profile

The binding affinity of this compound for the human and mouse V1a receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor; a lower Ki value indicates a higher affinity.

Target ReceptorSpeciesKi (nM)
Vasopressin 1a (V1a) Human 1 [1]
Vasopressin 1a (V1a)Mouse39[1]

Table 1: Binding Affinities of this compound for V1a Receptors

Selectivity Profile

This compound demonstrates excellent selectivity for the V1a receptor over the closely related human vasopressin V2 (hV2) and human oxytocin (hOT) receptors. While specific Ki values for this compound against hV2 and hOT are not consistently reported in publicly available literature, the high selectivity is a key feature of this compound. For context, other highly selective V1a receptor antagonists have demonstrated over 1250-fold selectivity against the V1b, V2, and oxytocin receptors.

ReceptorSelectivity vs. hV1a
Human Vasopressin V2 (hV2)High
Human Oxytocin (hOT)High

Table 2: Qualitative Selectivity Profile of this compound

Off-Target Screening

Comprehensive off-target screening is critical to identify potential unwanted pharmacological activities. This compound has been reported to be highly selective against a panel of 89 targets. The specific composition of this screening panel and the corresponding binding data for this compound are not detailed in available publications. Broader off-target panels used in drug discovery typically include a range of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters to assess promiscuity and predict potential adverse effects. The high selectivity of this compound suggests minimal interaction with these other cellular targets.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses. This compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting this downstream signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor Gq11 Gαq/11 V1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1a Binds This compound This compound This compound->V1a Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

The characterization of this compound's target selectivity profile relies on robust in vitro assays. The following sections detail the general methodologies for the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for the V1a, V2, and oxytocin receptors.

Materials:

  • Cell membranes expressing the human V1a, V2, or oxytocin receptor.

  • Radioligand specific for each receptor (e.g., [3H]-Arginine Vasopressin).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

cluster_workflow Radioligand Binding Assay Workflow step1 Incubate receptor membranes, radioligand, and this compound step2 Separate bound from free radioligand via vacuum filtration step1->step2 step3 Wash filters to remove non-specific binding step2->step3 step4 Quantify radioactivity on filters using a scintillation counter step3->step4 step5 Analyze data to determine IC50 and calculate Ki step4->step5

Workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Calcium Flux Assay (Fluo-4)

Functional assays are used to determine whether a compound acts as an agonist or an antagonist at a receptor by measuring a downstream cellular response. For Gq-coupled receptors like V1a, a common readout is the change in intracellular calcium concentration.

Objective: To assess the functional antagonist activity of this compound at the V1a receptor.

Materials:

  • Cells stably expressing the human V1a receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • V1a receptor agonist (e.g., Arginine Vasopressin).

  • Test compound (this compound).

  • A fluorescence plate reader capable of kinetic reads.

Workflow:

cluster_workflow Calcium Flux Assay Workflow step1 Load cells with Fluo-4 AM dye step2 Pre-incubate cells with this compound or vehicle step1->step2 step3 Stimulate cells with a V1a agonist step2->step3 step4 Measure fluorescence intensity over time step3->step4 step5 Analyze the change in fluorescence to determine antagonist activity step4->step5

References

RG7713: A Technical History and Development Analysis for a Novel V1a Receptor Antagonist in Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, emerged from a focused effort to address the core social communication deficits in Autism Spectrum Disorder (ASD), a complex neurodevelopmental condition with limited therapeutic options.[1][2] The rationale for its development was rooted in the growing understanding of the role of the neuropeptide arginine vasopressin (AVP) and its receptor, V1a, in regulating social behaviors.[1][2] This technical guide provides an in-depth history and analysis of this compound, from its preclinical characterization to its clinical evaluation, culminating in the transition to a successor compound, balovaptan.

Preclinical Development and Mechanism of Action

This compound was developed by F. Hoffmann-La Roche as a potent and selective antagonist of the vasopressin V1a receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding vasopressin, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium concentrations, modulating a variety of physiological processes, including those involved in social behavior.

Preclinical Efficacy in an Animal Model of Autism

The therapeutic potential of this compound was assessed in the valproic acid (VPA) rat model of autism. Prenatal exposure to VPA in rodents is known to induce behavioral phenotypes that mimic the core symptoms of ASD in humans. While specific quantitative data from these preclinical studies with this compound are not publicly available, the selection of a 20 mg intravenous dose for the subsequent clinical trial was based on dose-response studies in this model, which demonstrated maximum efficacy at a predicted V1a receptor occupancy of 86%. This suggests that this compound showed promise in mitigating autism-like behaviors in this animal model.

Clinical Development: The Proof-of-Mechanism Study (NCT01474278)

The primary clinical investigation of this compound was a multicenter, randomized, double-blind, placebo-controlled, two-period crossover, proof-of-mechanism study in 19 high-functioning adult males with ASD.[1][3] The study aimed to assess the effects of a single 20 mg intravenous dose of this compound on biomarkers of social cognition and communication, as well as its safety and tolerability.[1][3]

Pharmacokinetics and Receptor Occupancy

A prior single-ascending dose (SAD) study in healthy volunteers confirmed that this compound penetrates the brain, as evidenced by its presence in the cerebrospinal fluid. The 20 mg intravenous dose administered over two hours was projected to achieve approximately 90% V1a receptor occupancy in the central nervous system for at least eight hours.[1] The pharmacokinetic profile of this compound was found to be comparable between healthy volunteers and adults with ASD.[1] The half-life of this compound was determined to be between 7.5 and 9 hours.[1]

Efficacy Measures and Outcomes

The clinical trial employed a range of exploratory biomarkers and behavioral assessments to probe the effects of this compound on social functioning. The key quantitative results from this study are summarized in the table below.

Outcome MeasureParameterThis compound EffectEffect Size (ES)p-value
Eye-Tracking Biological Motion Orienting PreferenceIncrease0.80.047
Composite ScoreNon-significant improvement0.20.29
Affective Speech Recognition (ASR) Ability to detect 'lust'Reduction-0.80.03
Ability to detect 'fear'Non-significant reduction-0.70.07
Overall ASR PerformanceNon-significant reduction-0.10.59
Reading the Mind in the Eyes Test (RMET) PerformanceSmall, non-significant improvementNot ReportedNot Reported
Olfactory Identification PerformanceSmall, non-significant improvementNot ReportedNot Reported
Clinical Global Impression - Improvement (CGI-I) Overall AssessmentMinimally improved (mean score: 3) vs. no change for placebo (mean score: 4)Not ReportedNot Reported

Data sourced from Umbricht et al., 2017.[1][3]

Safety and Tolerability

This compound was generally well-tolerated. A total of 13 adverse events were reported in 10 of the 19 subjects. The majority of these events (11 out of 13) were of mild severity, with the remaining two being of moderate severity.[1][3]

Experimental Protocols

Eye-Tracking
  • Objective: To measure social attention and preference.

  • Methodology: Participants' eye movements were tracked as they viewed visual stimuli. A key paradigm was the biological motion orienting preference task, which assesses the viewer's tendency to fixate on stimuli depicting human movement over random movement. The specific details of the stimuli, their presentation duration, and the eye-tracking equipment used are not fully detailed in the primary publication.

Affective Speech Recognition (ASR)
  • Objective: To assess the ability to recognize emotions from vocal prosody.

  • Methodology: Participants listened to recordings of neutral sentences spoken with different emotional intonations (e.g., happy, sad, angry, fearful). They were then asked to identify the emotion being conveyed. The test used a standardized set of sentences and emotions, though the exact stimuli are not specified in the available literature.

Reading the Mind in the Eyes Test (RMET)
  • Objective: To evaluate the ability to infer mental states from photographs of the eye region of the face.

  • Methodology: Participants were shown a series of 36 black and white photographs of actors' eyes and asked to choose which of four words best described what the person in the photograph was thinking or feeling.

Scripted Communication and Interaction Test (SCIT)
  • Objective: To provide a direct, objective measure of social communication and interaction skills.

  • Methodology: This test involves a structured, 15-20 minute conversational interaction between the participant and a trained examiner. The examiner uses a set of scripted prompts to elicit various aspects of social communication, including social reciprocity, verbal and non-verbal communication, and conversational skills. The specific scripted prompts used in the this compound trial are not publicly available.

Transition to Balovaptan and Discontinuation

While the proof-of-mechanism study of this compound provided preliminary evidence that V1a receptor antagonism could modulate social communication in adults with ASD, the development of this compound itself was not pursued further.[1] Instead, Roche advanced a successor compound, balovaptan (RG7314). The rationale for this transition, though not explicitly detailed in the primary literature, was likely due to balovaptan possessing more favorable pharmaceutical properties, such as suitability for oral administration, which is a significant advantage for a chronic medication.

Balovaptan progressed to Phase 2 and 3 clinical trials. However, despite some initially encouraging results, the later-stage trials failed to demonstrate significant efficacy in improving the core symptoms of ASD in both adults and children. Consequently, the development of balovaptan for ASD was discontinued.

Signaling Pathways and Experimental Workflows

To visualize the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

G Vasopressin V1a Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound (Antagonist) This compound->V1aR Blocks

Caption: V1a Receptor Signaling Cascade and this compound's Point of Intervention.

G This compound Clinical Trial Workflow (NCT01474278) cluster_screening Screening & Enrollment cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Screening Screening of High-Functioning Adult Males with ASD (N=19) Inclusion Inclusion Criteria Met Screening->Inclusion Randomization Randomization (Crossover Design) Inclusion->Randomization Dose1 Single 20mg IV Dose (this compound or Placebo) Randomization->Dose1 Assess1 Post-Dose Assessments: - Eye-Tracking - ASR - RMET - SCIT - Safety Monitoring Dose1->Assess1 Washout 7-14 Day Washout Period Assess1->Washout Dose2 Single 20mg IV Dose (Crossover Treatment) Washout->Dose2 Assess2 Post-Dose Assessments: - Eye-Tracking - ASR - RMET - SCIT - Safety Monitoring Dose2->Assess2 Analysis Data Analysis Assess2->Analysis

Caption: High-level workflow of the this compound proof-of-mechanism clinical trial.

Conclusion

This compound was a pioneering compound in the exploration of V1a receptor antagonism as a therapeutic strategy for the core social communication deficits in ASD. The proof-of-mechanism study provided valuable, albeit preliminary, evidence that this pathway is a viable target for modulating social cognition in individuals with ASD. While this compound itself did not proceed to later-stage development, it laid the crucial groundwork for its successor, balovaptan. The ultimate discontinuation of balovaptan highlights the significant challenges in developing effective pharmacotherapies for the core symptoms of ASD and underscores the need for continued research into novel therapeutic targets and more sensitive clinical trial endpoints. The story of this compound serves as an important case study in the iterative process of drug discovery and development for complex neurodevelopmental disorders.

References

RG7713: A Preclinical and Clinical Summary of a Vasopressin V1a Receptor Antagonist for Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a selective antagonist of the vasopressin V1a receptor that has been investigated for its potential therapeutic effects on the core symptoms of Autism Spectrum Disorder (ASD). The neuropeptide arginine vasopressin (AVP) plays a significant role in regulating social behaviors, and its modulation through the V1a receptor has emerged as a promising target for intervention in ASD. Preclinical research on related compounds and a focused clinical study on this compound have provided initial insights into its mechanism of action and potential clinical utility. This document summarizes the available preclinical and clinical research on this compound, providing a technical overview for researchers, scientists, and drug development professionals. While detailed preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the existing information to present a comprehensive picture.

Mechanism of Action: Targeting the Vasopressin V1a Receptor

The therapeutic rationale for this compound is based on the role of the vasopressin system in social cognition and communication, which are core deficit areas in ASD. The vasopressin V1a receptor is a key component of this system.

Vasopressin V1a Receptor Signaling Pathway

Arginine vasopressin binds to the V1a receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including the modulation of neural circuits involved in social recognition, bonding, and communication. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of vasopressin and thereby inhibiting this downstream signaling cascade.

AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds to This compound This compound This compound->V1aR Blocks Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior PKC->Social_Behavior

Caption: this compound Mechanism of Action at the Vasopressin V1a Receptor.

Preclinical Research Summary

Detailed preclinical studies specifically on this compound are not widely published. However, the development of V1a receptor antagonists for ASD is supported by a body of preclinical research in animal models. For instance, studies with the related V1a antagonist balovaptan have shown that antagonism of this receptor can improve social interaction in rat models of autism.[1] These preclinical findings provided the foundational evidence to advance V1a antagonists into clinical trials for ASD. The general preclinical development path for such a compound would typically involve the following stages:

  • In Vitro Studies: Characterization of binding affinity and selectivity for the human V1a receptor compared to other receptors to ensure target specificity and minimize off-target effects.

  • In Vivo Pharmacokinetics: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to establish a suitable dosing regimen for clinical studies.

  • In Vivo Pharmacodynamics: Assessment of the compound's ability to engage the V1a receptor in the brain and modulate social behaviors in relevant animal models of ASD.

  • Toxicology Studies: Comprehensive safety evaluation in animals to identify potential adverse effects and establish a safe dose range for human trials.

Clinical Research: A Proof-of-Mechanism Study in Adults with ASD

A key clinical investigation of this compound was a multicenter, randomized, double-blind, placebo-controlled, crossover study designed to assess its effects on biomarkers of social cognition and communication in high-functioning adult males with ASD.[2]

Experimental Protocol

The study employed a rigorous design to evaluate the effects of a single dose of this compound.

cluster_study_design Study Design cluster_treatment Treatment Protocol cluster_assessments Assessments P1 19 High-Functioning Adult Males with ASD P2 Randomized, Double-Blind, Placebo-Controlled, Crossover P1->P2 T1 Single 20 mg Intravenous Dose of this compound or Placebo P2->T1 A1 Exploratory Biomarkers: Eye Tracking T1->A1 A2 Behavioral & Clinical Measures: Affective Speech Recognition (ASR), Reading the Mind in the Eyes, Olfactory Identification, Scripted Interaction T1->A2 A3 Safety and Tolerability T1->A3

Caption: Experimental Workflow of the this compound Proof-of-Mechanism Study.
Quantitative Data Summary

The following tables summarize the key quantitative findings from the proof-of-mechanism study.

Table 1: Efficacy Measures

Outcome MeasureThis compound EffectEffect Size (ES)p-value
Eye Tracking
Biological Motion Orienting PreferenceIncrease0.80.047
Composite ScoreNon-significant improvement0.20.29
Affective Speech Recognition (ASR)
Ability to detect 'lust'Reduced-0.80.03
Ability to detect 'fear'Reduced-0.70.07
Overall ASR performanceNon-significant reduction-0.10.59

Data sourced from Umbricht et al., 2017.[2]

Table 2: Safety and Tolerability

Adverse EventsNumber of EventsSeverity
Total Adverse Events13-
Mild11-
Moderate2-
Subjects with Adverse Events10 out of 19-

Data sourced from Umbricht et al., 2017.[2]

Discussion and Future Directions

The single-dose study of this compound provided preliminary evidence that antagonizing the V1a receptor can modulate biomarkers of social cognition in adults with ASD.[2] The observed increase in biological motion orienting preference is particularly noteworthy, as this is an area of deficit in individuals with ASD. The reduction in the ability to detect certain emotions like 'lust' and 'fear' may suggest a potential anxiolytic effect. However, the lack of significant improvement in the overall ASR performance score and other clinical measures highlights the complexity of targeting social communication deficits in ASD. The safety profile of a single intravenous dose appeared to be acceptable.

The findings from the this compound study, along with research on other V1a antagonists like balovaptan, support the continued exploration of this therapeutic target for ASD. Future research should focus on:

  • Longer-term studies: Evaluating the effects of chronic dosing of V1a antagonists on the core symptoms of ASD.

  • Dose-ranging studies: Determining the optimal dose that balances efficacy and tolerability.

  • Subgroup analysis: Identifying specific subgroups of individuals with ASD who may be more likely to respond to this class of medication.

  • Combination therapies: Investigating the potential of V1a antagonists in combination with behavioral interventions.

References

The Role of RG7713 (Balovaptan) in Social Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as balovaptan, is a selective antagonist of the vasopressin V1a receptor that has been investigated for its potential to modulate social communication, particularly in the context of Autism Spectrum Disorder (ASD). The vasopressin system is a key neuromodulatory pathway implicated in a range of social behaviors, including social recognition, bonding, and communication. Consequently, pharmacological modulation of this system has emerged as a promising therapeutic strategy for addressing core social deficits in neurodevelopmental disorders. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound's role in social communication.

Core Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound (balovaptan) on social communication and related measures.

Table 1: this compound Proof-of-Concept Study in Adults with ASD (NCT01474278) [1][2]

Outcome MeasureThis compound EffectEffect Size (ES)p-value
Eye-Tracking
Biological Motion Orienting PreferenceIncreased0.80.047
Composite ScoreNon-significant improvement0.20.29
Affective Speech Recognition (ASR)
Ability to Detect LustReduced-0.80.03
Ability to Detect FearNon-significant reduction-0.70.07
Overall ASR PerformanceNon-significant reduction-0.10.59

Table 2: VANILLA Phase 2 Study in Adult Males with ASD (NCT01793441) [3][4][5]

Outcome MeasureBalovaptan 4mg vs. PlaceboBalovaptan 10mg vs. Placebo
Primary Endpoint
Social Responsiveness Scale, 2nd Edition (SRS-2)No significant changeNo significant change
Secondary Endpoint
Vineland-II Adaptive Behavior Scales Composite ScoreClinically meaningful improvementDose-dependent, clinically meaningful improvement
- Socialization DomainPrincipal driver of improvementPrincipal driver of improvement
- Communication DomainPrincipal driver of improvementPrincipal driver of improvement

Table 3: aV1ation Phase 2 Study in Children and Adolescents with ASD (NCT02901431) [6][7][8][9]

Outcome MeasureBalovaptan (10mg adult-equivalent) vs. Placebo
Primary Endpoint
Vineland-II Two-Domain Composite (2DC) Score at Week 24No statistically significant difference (p = 0.91)
Adverse Events
Proportion of Participants with Adverse Events76.7%
Proportion of Participants with Serious Adverse Events1.2%

Table 4: V1aduct Phase 3 Study in Adults with ASD (NCT03504917) [10][11]

Outcome MeasureBalovaptan (10mg) vs. Placebo
Primary Endpoint (Interim Futility Analysis)
Vineland-II 2DC Score at Week 24 (Least-Squares Mean Change)2.91
- Estimated Treatment Difference-1.84 (95% CI -5.15 to 1.48)
Primary Endpoint (Final Analysis)
Vineland-II 2DC Score at Week 24 (Mean Change from Baseline)4.56 (SD 10.85)
Adverse Events
Proportion of Participants with at least one Adverse Event60%

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials of this compound are provided below.

Eye-Tracking Protocol: Biological Motion Preference

Objective: To assess social attention by measuring the orienting preference towards biological motion versus non-biological motion.

Methodology:

  • Participants: Individuals are seated in a comfortable chair at a fixed distance (e.g., 60 cm) from a computer monitor.

  • Apparatus: An eye-tracking system (e.g., Gazefinder) is used to record eye movements.

  • Stimuli: Participants are presented with a series of videos. On one side of the screen, a point-light display (PLD) depicts biological motion (e.g., a person walking). On the other side, a control stimulus of non-biological motion is displayed (e.g., scrambled dots, inverted figures, or rotating dots). The background is typically neutral (e.g., grey).

  • Procedure: The presentation of the biological motion on the left or right side of the screen is counterbalanced across trials. The duration of each video presentation is standardized.

  • Data Collection: The eye-tracker records the participant's gaze patterns, including the total time spent looking at each stimulus and the latency of the first fixation on each stimulus.

  • Outcome Measures:

    • Proportion of Looking Time: The percentage of total time spent looking at the biological motion stimulus versus the non-biological motion stimulus.

    • Peak Look Duration: The longest single fixation on each type of stimulus.

    • Latency to First Fixation: The time it takes for the participant to first look at each stimulus after its appearance.

    • Preference Score: Calculated as the difference in looking time or peak look duration between the biological and non-biological motion stimuli.[12][13][14][15]

Affective Speech Recognition (ASR) Task

Objective: To evaluate the ability to recognize emotions from spoken language.

Methodology:

  • Stimuli: Participants are presented with auditory stimuli consisting of non-verbal affective vocalizations (e.g., an actor saying the vowel /a/ with different emotional intonations) or short sentences spoken with various emotional prosodies. The emotions typically include happiness, sadness, anger, fear, disgust, and neutral.[16] In some protocols, a wider range of social-emotional states such as "lust" is also included.[1]

  • Procedure: The auditory stimuli are presented to the participant, who is then asked to identify the emotion being conveyed. The response is typically made by selecting from a list of emotion words presented on a screen or by verbal report.

  • Data Collection: The accuracy of emotion identification for each emotional category is recorded.

  • Outcome Measures: The primary outcome is the percentage of correctly identified emotions for each category and overall.

Scripted Communication and Interaction Test (SCIT)

Objective: To assess changes in various domains of social communication in a structured interactive setting.

Methodology:

  • Procedure: A trained examiner engages the participant in a structured 15-20 minute conversational interaction. The examiner follows a script of prompts designed to elicit specific social communication behaviors.

  • Interaction Domains: The test evaluates several domains of social communication, including:

    • Social awareness and response to others.

    • Verbal and non-verbal responsiveness to the examiner.

    • Initiation of communication.

    • Conversational turn-taking.

    • Appropriateness during the interaction.

    • Emotional insight.

  • Script Fading: In therapeutic contexts, a script-fading procedure may be used, where parts of the script are gradually removed to encourage more spontaneous communication.

  • Data Analysis: The interaction is typically video-recorded and scored by trained raters based on the pre-defined domains.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway

This compound acts as an antagonist at the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR). The V1a receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by vasopressin, this pathway initiates a cascade of intracellular signaling events that are believed to modulate neural circuits involved in social behavior.

Vasopressin_V1a_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR Binds & Activates Gq_protein Gq/11 Protein V1aR->Gq_protein Activates This compound This compound (Balovaptan) This compound->V1aR Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (Modulation of Social Behavior Circuits) Ca2->Downstream Activates Ca2+-dependent Enzymes & Ion Channels PKC->Downstream Phosphorylates Target Proteins

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental Workflow for a Clinical Trial of this compound

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of this compound on social communication.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (e.g., Vineland-II, SRS-2, Eye-Tracking, ASR, SCIT) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_this compound This compound (Balovaptan) Administration Randomization->Treatment_this compound Treatment_Placebo Placebo Administration Randomization->Treatment_Placebo Follow_up Follow-up Assessments (e.g., at Week 12, Week 24) Treatment_this compound->Follow_up Treatment_Placebo->Follow_up Data_Analysis Data Analysis (Comparison of changes from baseline between groups) Follow_up->Data_Analysis

Caption: this compound Clinical Trial Experimental Workflow.

Conclusion

This compound (balovaptan), a selective vasopressin V1a receptor antagonist, has been the subject of several clinical trials aimed at improving social communication in individuals with ASD. While early proof-of-concept studies showed promising effects on biomarkers of social attention, subsequent larger-scale phase 2 and 3 trials did not consistently demonstrate efficacy on primary endpoints of social and communication behaviors as measured by standardized scales. The discrepancy in findings highlights the complexities of translating preclinical and early clinical signals into robust therapeutic effects in a heterogeneous condition like ASD. The data and experimental protocols summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand the role of the vasopressin system in social communication and to develop novel therapeutics for neurodevelopmental disorders. Future research may benefit from refining patient selection strategies and developing more sensitive and objective outcome measures to better capture the potential effects of V1a receptor antagonism.

References

RG7713: A Technical Overview of Central Nervous System Penetration and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and highly selective vasopressin 1a (V1a) receptor antagonist that has been investigated for its potential therapeutic effects in neurodevelopmental disorders, particularly Autism Spectrum Disorder (ASD). The vasopressin system, specifically the V1a receptor, is implicated in the regulation of social cognition and behavior.[1][2] Consequently, the ability of this compound to penetrate the central nervous system (CNS) and engage its target receptor is a critical determinant of its therapeutic potential. This technical guide provides a comprehensive overview of the available data on the CNS penetration and distribution of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.

CNS Penetration and Receptor Occupancy

Clinical trial data has confirmed that this compound effectively crosses the blood-brain barrier. This was primarily established through the measurement of its concentration in the cerebrospinal fluid (CSF) of human subjects.[1]

A key study demonstrated that a single 20 mg intravenous dose of this compound resulted in approximately 90% occupancy of V1a receptors in the CNS for at least 8 hours.[1] This level of receptor engagement is considered clinically relevant, as positron emission tomography (PET) studies with other G-protein coupled receptor (GPCR) antagonists have suggested that receptor occupancy in the range of 60-80% is often necessary for clinical efficacy.[1] The dose for this clinical study was selected based on preclinical dose-response studies in a rat model of autism, where maximum efficacy was observed at 86% receptor occupancy.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetics and CNS receptor occupancy of this compound.

Table 1: this compound CNS Receptor Occupancy in Humans

Dose (Intravenous)ReceptorOccupancyDurationSpeciesReference
20 mgV1a~90%At least 8 hoursHuman[1]

Table 2: this compound Plasma Concentrations in Healthy Volunteers (Single Ascending Dose Study)

Time Post-DoseMean Plasma Concentration (± SD)SpeciesReference
2 hours130 ± 16.8 ng/mLHuman[3]
8 hours46.9 ± 8.44 ng/mLHuman[3]

Note: Cerebrospinal fluid (CSF) concentration data for this compound is mentioned in the literature but specific values are not publicly available.

Experimental Protocols

While detailed, step-by-step protocols for the this compound-specific studies are not fully available in the public domain, this section outlines the general methodologies employed for assessing CNS penetration and receptor occupancy of compounds like this compound.

Cerebrospinal Fluid (CSF) Sampling and Analysis

Objective: To confirm brain penetration by measuring the concentration of the drug in the CSF.

Typical Protocol:

  • Subject Preparation: Human volunteers or animal subjects are administered the drug (e.g., intravenously).

  • CSF Collection: At specified time points post-administration, CSF is collected, typically via a lumbar puncture in humans.

  • Sample Processing: CSF samples are immediately processed (e.g., centrifuged to remove any cellular debris) and stored under appropriate conditions (e.g., -80°C) to prevent degradation of the analyte.

  • Bioanalysis: The concentration of the drug in the CSF is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

V1a Receptor Occupancy Measurement

Objective: To determine the percentage of V1a receptors in the brain that are bound by the drug at a given dose and time.

Typical Protocol (Positron Emission Tomography - PET):

  • Radioligand Selection: A specific PET radioligand that binds to the V1a receptor is selected.

  • Baseline Scan: A baseline PET scan is performed on the subject to measure the baseline density of V1a receptors in various brain regions.

  • Drug Administration: The subject is administered the V1a receptor antagonist (e.g., this compound).

  • Post-Dose Scan: A second PET scan is performed at a time point when the drug is expected to have reached its target in the brain.

  • Data Analysis: The PET images from the baseline and post-dose scans are compared. The reduction in the binding of the radioligand in the post-dose scan is used to calculate the percentage of receptor occupancy by the drug. Image analysis often involves co-registration with magnetic resonance imaging (MRI) for anatomical localization.

Visualizations

Signaling Pathway of Vasopressin V1a Receptor

V1a_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq_11 Gq/11 Protein V1aR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., social behavior modulation) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->V1aR Antagonizes

Caption: Simplified signaling pathway of the vasopressin V1a receptor.

Experimental Workflow for CNS Penetration Assessment

CNS_Penetration_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro BBB Model animal_model Animal Model Dosing (e.g., Rat) brain_tissue Brain Tissue Homogenization animal_model->brain_tissue plasma_sampling Plasma Sampling animal_model->plasma_sampling bioanalysis_pre LC-MS/MS Analysis brain_tissue->bioanalysis_pre plasma_sampling->bioanalysis_pre bpr Calculate Brain-to-Plasma Ratio bioanalysis_pre->bpr human_dosing Human Volunteer Dosing bpr->human_dosing Informs csf_sampling CSF Sampling (Lumbar Puncture) human_dosing->csf_sampling plasma_sampling_clin Plasma Sampling human_dosing->plasma_sampling_clin bioanalysis_clin LC-MS/MS Analysis csf_sampling->bioanalysis_clin plasma_sampling_clin->bioanalysis_clin pk_analysis Pharmacokinetic Analysis bioanalysis_clin->pk_analysis

Caption: General experimental workflow for assessing CNS penetration.

Conclusion

The available evidence strongly indicates that this compound penetrates the central nervous system and engages the V1a receptor at levels expected to be clinically meaningful. The confirmation of this compound in the cerebrospinal fluid and the high degree of V1a receptor occupancy in the brain provide a solid foundation for its investigation in CNS disorders. While more detailed quantitative data on brain tissue distribution and the specific methodologies from the pivotal studies would further enhance our understanding, the current information provides a robust framework for researchers and drug development professionals working on V1a receptor antagonists and their role in modulating social behavior. Future research could benefit from PET imaging studies to visualize the regional brain distribution of this compound and to further correlate receptor occupancy with clinical outcomes.

References

RG7713: A Scientific Review of a Novel Vasopressin 1a Receptor Antagonist for Autism Spectrum Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive scientific literature review of RG7713, a potent and highly selective vasopressin 1a (V1a) receptor antagonist that has been investigated for its potential therapeutic effects on the core symptoms of Autism Spectrum Disorder (ASD). This document summarizes the mechanism of action, key clinical trial findings, and detailed experimental protocols.

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by persistent deficits in social communication and interaction, alongside restricted, repetitive patterns of behavior, interests, or activities. While current pharmacological treatments for ASD primarily address associated symptoms like irritability and aggression, there remains a significant unmet need for therapies that target the core social deficits.[1] The neuropeptide vasopressin and its signaling pathway have been implicated in the regulation of social behaviors, making it a promising therapeutic target.[1][2] this compound is a V1a receptor antagonist developed to potentially address these core symptoms.[1][3]

Mechanism of Action: V1a Receptor Antagonism

This compound functions by selectively blocking the arginine vasopressin receptor 1A (AVPR1A). The V1a receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle, platelets, hepatocytes, and throughout the brain.[4][5] In the central nervous system, vasopressin is a key neuromodulator of social behaviors such as attachment, social recognition, and anxiety.

The binding of vasopressin to the V1a receptor activates the Gq/11 signaling pathway.[6][7] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses. By antagonizing the V1a receptor, this compound is hypothesized to modulate the neural circuits underlying social cognition and behavior that are dysregulated in ASD.

Vasopressin Vasopressin V1aR V1a Receptor (AVPR1A) Vasopressin->V1aR Binds & Activates This compound This compound This compound->V1aR Binds & Inhibits Gq_alpha Gq/11 V1aR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

This compound Mechanism of Action

Clinical Trial Evidence: A Proof-of-Mechanism Study

A key study investigating this compound was a multicenter, randomized, double-blind, placebo-controlled, crossover proof-of-mechanism clinical trial (NCT01474278).[1][3]

Experimental Protocols

A single 20 mg intravenous dose of this compound or placebo was administered as a 2-hour infusion to 19 high-functioning adult males with ASD (ages 18-45, full-scale IQ > 70) on two separate occasions, separated by a 7-14 day washout period.[3] A battery of tests was administered to assess social cognition and communication.

  • Reading the Mind in the Eyes (RMET) Test: This test assesses an individual's ability to recognize the mental states of others. Participants were shown 36 black-and-white photographs of the eye region of different individuals and were asked to choose which of four words best described what the person in the photograph was thinking or feeling.[1]

  • Affective Speech Recognition (ASR): This task, based on the protocol by Hollander et al. (2007), evaluates the ability to understand emotions from vocal prosody. Participants listened to recordings of neutral sentences spoken with eight different emotional intonations (angry, disgusted, fearful, happy, lust, neutral, sad, and surprised).[8] For each recording, they were required to identify the emotion being conveyed.

  • Eye-Tracking: This was used as an exploratory biomarker to measure social attention. One key metric was the orienting preference towards biological motion.

  • Olfactory Identification: This test was included due to the role of the vasopressin system in olfaction.

  • Scripted Interaction: This assessment was designed to evaluate different aspects of social communication in a structured context.

Screening Screening & Enrollment (n=19) Randomization Randomization Screening->Randomization Group1 Sequence 1 Randomization->Group1 Group2 Sequence 2 Randomization->Group2 Visit1_G1 Visit 1: 20mg IV this compound Infusion (2 hours) Group1->Visit1_G1 Visit1_G2 Visit 1: Placebo IV Infusion (2 hours) Group2->Visit1_G2 Assessments1 Post-Infusion Assessments: RMET, ASR, Eye-Tracking, etc. Visit1_G1->Assessments1 Visit1_G2->Assessments1 Washout Washout Period (7-14 days) Assessments1->Washout Assessments1->Washout Visit2_G1 Visit 2: Placebo IV Infusion (2 hours) Washout->Visit2_G1 Visit2_G2 Visit 2: 20mg IV this compound Infusion (2 hours) Washout->Visit2_G2 Assessments2 Post-Infusion Assessments: RMET, ASR, Eye-Tracking, etc. Visit2_G1->Assessments2 Visit2_G2->Assessments2 Analysis Crossover Data Analysis Assessments2->Analysis Assessments2->Analysis

This compound Clinical Trial Workflow
Quantitative Data Summary

The following tables summarize the key quantitative findings from the proof-of-mechanism study.[1][3]

Table 1: Participant Demographics and Baseline Characteristics

CharacteristicValue
Number of Participants19
SexMale
Age Range (years)18 - 45
Full Scale IQ> 70

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Dose20 mg
AdministrationIntravenous (IV) Infusion
CNS Receptor Occupancy~90% for at least 8 hours
Plasma Concentration (at 2h post-dose)130 ± 16.8 ng/mL
Plasma Concentration (at 8h post-dose)46.9 ± 8.44 ng/mL

Table 3: Efficacy Results of this compound vs. Placebo

Outcome MeasureEffect Size (ES)p-value
Eye-Tracking
Biological Motion Orienting Preference0.80.047
Composite Score0.20.29
Affective Speech Recognition (ASR)
Overall Performance-0.10.59
Emotion: Lust-0.80.03
Emotion: Fear-0.70.07
Reading the Mind in the Eyes (RMET) Small, non-significant improvementNot reported
Olfactory Identification Small, non-significant improvementNot reported

Effect Size (ES) is a measure of the magnitude of the treatment effect.

Discussion of Findings

The proof-of-mechanism study of this compound provided preliminary evidence that antagonizing the V1a receptor can modulate social communication measures in adults with high-functioning ASD.[1] A single dose of this compound was associated with a statistically significant increase in eye-tracking measures of biological motion orienting preference.[1][3] However, the effects on other measures of social cognition, such as the overall performance on the ASR and RMET, were not statistically significant.[1][3]

ASD Core Symptoms of ASD (Deficits in Social Communication) RG7713_Intervention This compound Intervention (V1a Receptor Antagonism) ASD->RG7713_Intervention Targeted by Social_Attention Social Attention (Eye-Tracking) RG7713_Intervention->Social_Attention Measured by Emotion_Recognition Emotion Recognition (ASR, RMET) RG7713_Intervention->Emotion_Recognition Measured by Social_Interaction Social Interaction (Scripted Interaction) RG7713_Intervention->Social_Interaction Measured by Improved_Functioning Potential for Improved Social Functioning Social_Attention->Improved_Functioning Emotion_Recognition->Improved_Functioning Social_Interaction->Improved_Functioning

References

Methodological & Application

Application Notes: Cell-Based Potency Assays for Faricimab, a Bispecific Antibody Targeting VEGF-A and Angiopoietin-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Faricimab (formerly RG7716) is a humanized bispecific antibody designed for the treatment of neovascular retinal diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2] It operates through a novel mechanism of action by simultaneously and independently binding to and neutralizing two key mediators of vascular instability: Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2).[3][4] This dual inhibition is intended to provide a more comprehensive and synergistic effect on vascular stabilization compared to therapies that target only the VEGF pathway.[5][6] By blocking both pathways, faricimab reduces vascular permeability and inflammation, inhibits pathological angiogenesis, and restores vascular stability.[7][8]

The development and quality control of faricimab necessitate robust and reliable potency assays that can accurately measure its biological activity. As the binding to VEGF-A and Ang-2 are independent, two distinct cell-based assays are typically required to quantify the respective activities.[8] These assays are critical for ensuring lot-to-lot consistency, stability, and overall quality of the drug product. This document provides detailed protocols for two mechanism-of-action (MoA)-reflective cell-based assays designed to measure the potency of faricimab.

Mechanism of Action & Signaling Pathway

In retinal vascular diseases, both VEGF-A and Ang-2 are upregulated. VEGF-A promotes angiogenesis and increases vascular permeability by binding to its receptor, VEGFR2, on endothelial cells.[9] Ang-2 acts as an antagonist to the Tie2 receptor, competing with its natural ligand, Angiopoietin-1 (Ang-1).[3] Ang-1 binding to Tie2 promotes receptor phosphorylation and downstream signaling that maintains vascular quiescence and stability.[10] Elevated levels of Ang-2 disrupt this balance, leading to Tie2 dephosphorylation, which destabilizes the vasculature and sensitizes endothelial cells to the effects of pro-inflammatory and angiogenic factors like VEGF-A.[5][9]

Faricimab's dual action addresses both aspects of this pathology. One arm of the antibody neutralizes VEGF-A, preventing it from activating VEGFR2. The other arm binds to Ang-2, preventing it from antagonizing the Ang-1/Tie2 signaling pathway. This allows Ang-1 to activate Tie2, promoting vascular stability.[2][3]

Faricimab_MoA_Pathway cluster_0 Vascular Destabilization cluster_1 Faricimab Intervention VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Leakage Vascular Leakage VEGFR2->Leakage Signals for Neovascularization Neovascularization VEGFR2->Neovascularization Signals for Ang2 Angiopoietin-2 Tie2 Tie2 Receptor Ang2->Tie2 Binds & Inhibits Stability Vascular Stability Tie2->Stability Promotes Ang1 Angiopoietin-1 Ang1->Tie2 Binds & Activates Faricimab Faricimab Faricimab->VEGF Neutralizes Faricimab->Ang2 Neutralizes

Caption: Faricimab's dual mechanism of action.

Assay 1: Anti-Ang-2 Potency via Tie2 Phosphorylation Inhibition

This assay measures the ability of faricimab to neutralize Ang-2, thereby allowing Ang-1 to induce the phosphorylation of the Tie2 receptor on endothelial cells. The potency is determined by quantifying the dose-dependent inhibition of Ang-2's antagonistic effect.

Principle: In the presence of a constant, sub-maximal concentration of Ang-1 and a competing concentration of Ang-2, Tie2 phosphorylation is inhibited. Faricimab binds to Ang-2, preventing it from inhibiting Ang-1-mediated Tie2 activation. The resulting increase in phosphorylated Tie2 is measured, typically using a cell-based ELISA format.

Experimental Protocol: Tie2 Phosphorylation Assay

1. Materials and Reagents:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or an engineered cell line overexpressing human Tie2 (e.g., CHO-Tie2).[10]

  • Culture Medium: Endothelial Cell Growth Medium (EGM-2) or appropriate medium for the cell line.

  • Assay Medium: Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS.

  • Reagents:

    • Recombinant Human Angiopoietin-1 (Ang-1)

    • Recombinant Human Angiopoietin-2 (Ang-2)

    • Faricimab reference standard and test samples

    • Cell Lysis Buffer

    • Phosphatase and Protease Inhibitor Cocktails

    • Tie2 Phosphorylation ELISA Kit (containing capture antibody, detection antibody against phospho-Tie2, HRP-conjugate, substrate)

2. Cell Plating:

  • Culture cells to ~80-90% confluency.

  • Seed 2 x 104 cells/well into a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO2.

  • Prior to the assay, serum-starve the cells by replacing the culture medium with Assay Medium for 4-6 hours.

3. Assay Procedure:

  • Prepare Reagents: Dilute faricimab reference standard, controls, and test samples to the desired concentrations in Assay Medium. Prepare solutions of Ang-1 and Ang-2 in Assay Medium.

  • Pre-incubation: In a separate 96-well plate, pre-incubate the serially diluted faricimab samples with a constant concentration of Ang-2 (e.g., 500 ng/mL) for 1 hour at 37°C.

  • Cell Stimulation:

    • Aspirate the starvation medium from the HUVEC plate.

    • Add a constant, sub-maximal concentration of Ang-1 (e.g., 200 ng/mL) to all wells except the unstimulated control.

    • Immediately add the pre-incubated faricimab/Ang-2 mixtures to the appropriate wells.

    • Incubate for 30 minutes at 37°C to allow for Tie2 phosphorylation.

  • Cell Lysis:

    • Aspirate the stimulation medium.

    • Add 100 µL of ice-cold Lysis Buffer (supplemented with inhibitors) to each well.

    • Incubate on ice for 20 minutes with gentle agitation.

  • Quantification (ELISA):

    • Transfer the cell lysates to the anti-Tie2 capture antibody-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times.

    • Add the anti-phospho-Tie2 detection antibody and incubate for 1 hour.

    • Wash the plate 3 times.

    • Add HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

4. Data Analysis:

  • Subtract the background (unstimulated control) from all readings.

  • Plot the absorbance values against the log of the faricimab concentration.

  • Fit the data to a four-parameter logistic (4-PL) curve to determine the EC50 value.

  • The relative potency of the test sample is calculated by comparing its EC50 value to that of the reference standard.

Assay 2: Anti-VEGF-A Potency via Endothelial Cell Migration Inhibition

This assay measures the ability of faricimab to inhibit VEGF-A-induced migration of endothelial cells, a key process in angiogenesis.[11]

Principle: Endothelial cells will migrate across a porous membrane towards a chemoattractant, such as VEGF-A.[12] Faricimab binds to VEGF-A, preventing it from stimulating this migratory response. The potency is determined by quantifying the dose-dependent inhibition of cell migration.

Experimental Protocol: Transwell Migration Assay

1. Materials and Reagents:

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: EGM-2.

  • Assay Medium: EBM-2 with 0.5% FBS.

  • Reagents:

    • Recombinant Human VEGF-A (165 isoform).

    • Faricimab reference standard and test samples.

    • 24-well Transwell inserts (8 µm pore size).

    • Fibronectin (for coating).

    • Calcein AM or other fluorescent stain for cell quantification.

2. Assay Workflow:

Migration_Assay_Workflow cluster_0 Setup cluster_1 Incubation cluster_2 Quantification A 1. Coat Transwell insert with Fibronectin B 2. Add VEGF-A +/- Faricimab to lower chamber A->B C 3. Seed serum-starved HUVECs in upper chamber B->C D 4. Incubate for 4-6 hours at 37°C C->D E 5. Remove non-migrated cells from top of insert D->E F 6. Stain migrated cells on bottom with Calcein AM E->F G 7. Read fluorescence F->G

Caption: Workflow for the cell migration assay.

3. Detailed Procedure:

  • Preparation:

    • Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1 hour at 37°C.

    • Culture HUVECs to 80-90% confluency and serum-starve in Assay Medium for 4-6 hours.

  • Assay Setup:

    • In the lower chambers of a 24-well plate, add 600 µL of Assay Medium containing a constant concentration of VEGF-A (e.g., 20 ng/mL).

    • To the appropriate wells, add serially diluted faricimab reference standard, controls, and test samples. Include a "no VEGF" control and a "VEGF only" control.

    • Detach the starved HUVECs and resuspend them in Assay Medium at 1 x 106 cells/mL.

    • Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cell migration.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence of the migrated cells on the underside of the membrane using a plate reader (Excitation: 485 nm, Emission: 520 nm).

4. Data Analysis:

  • Subtract the background fluorescence (no VEGF control) from all readings.

  • Plot the fluorescence values against the log of the faricimab concentration.

  • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value (the concentration that inhibits 50% of VEGF-induced migration).

  • Calculate the relative potency of the test sample by comparing its IC50 value to that of the reference standard.

Data Presentation

Quantitative data from these assays should be summarized to compare the potency of different lots or formulations.

Table 1: Representative Potency Data for Faricimab

Assay TypeParameterReference StandardTest Sample Lot ATest Sample Lot BAcceptance Criteria
Tie2 Phosphorylation EC50 (ng/mL)150.5145.2162.8N/A
Rel. Potency100%104%92%80-125%
Cell Migration IC50 (ng/mL)85.290.182.5N/A
Rel. Potency100%95%103%80-125%

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

The described cell-based assays provide a robust framework for determining the biological potency of the bispecific antibody faricimab. The Tie2 phosphorylation assay directly assesses the anti-Ang-2 function by measuring a key downstream signaling event. The cell migration assay provides a functional readout of the anti-VEGF-A activity. Together, these MoA-reflecting assays are essential tools for the characterization, quality control, and lifecycle management of faricimab, ensuring its consistent performance as a therapeutic agent.[13][14]

References

Application Note and Protocol: RG7713 V1A Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RG7713 is a potent and highly selective antagonist of the vasopressin V1A receptor.[1][2][3] The vasopressin system is implicated in social cognition and signaling, making the V1A receptor a potential therapeutic target for conditions such as autism spectrum disorder (ASD).[1][2][3] The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins.[4][5] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5] This signaling pathway is crucial in mediating the various physiological effects of vasopressin, including vasoconstriction and social behaviors.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human V1A receptor.

V1A Receptor Signaling Pathway

V1A_Signaling_Pathway cluster_membrane Plasma Membrane V1AR V1A Receptor Gq Gαq/βγ V1AR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates AVP Arginine Vasopressin (AVP) AVP->V1AR Binds & Activates This compound This compound (Antagonist) This compound->V1AR Binds & Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: V1A receptor signaling pathway.

Experimental Protocol: V1A Receptor Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human V1A receptor expressed in HEK293 cells using a competition binding assay with a radiolabeled ligand.

Materials and Reagents

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human V1A receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP).

  • Filtration System: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI), and a vacuum filtration manifold.

  • Scintillation Cocktail

  • Scintillation Counter

  • 96-well plates

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Assay Buffer, Radioligand, Test Compounds) B Plate Setup - Total Binding (Buffer) - Non-specific Binding (1µM AVP) - Competition (Serial dilutions of this compound) A->B C Add Radioligand (e.g., 0.5 nM [³H]-AVP to all wells) B->C D Add Cell Membranes (10-20 µg protein/well) C->D E Incubate (60-120 min at 25°C) D->E F Filtration (Rapidly filter through glass fiber filters) E->F G Wash Filters (3x with ice-cold wash buffer) F->G H Scintillation Counting (Add scintillation cocktail and count) G->H I Data Analysis (Calculate specific binding and determine IC50/Ki) H->I

Caption: Radioligand competition binding assay workflow.

Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration twice the final desired concentration (e.g., 1 nM for a final concentration of 0.5 nM).

    • Prepare the non-specific binding control by diluting unlabeled AVP to a high concentration (e.g., 2 µM for a final concentration of 1 µM).

    • Thaw the V1A receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 20-40 µg/mL for a final amount of 10-20 µ g/well ) in assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 2 µM unlabeled AVP.

    • Competition: Add 50 µL of each this compound serial dilution.

  • Addition of Radioligand:

    • Add 50 µL of the [³H]-AVP solution to all wells.

  • Addition of Cell Membranes:

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing:

    • Wash each filter three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for at least 4 hours before counting.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the V1A receptor.

Data Presentation

The binding affinities of this compound and other reference compounds for the V1A receptor can be summarized in a table for easy comparison.

CompoundIC50 (nM)Ki (nM)Receptor SourceRadioligand
This compound 1.50.8Human V1A in HEK293 cells[³H]-AVP
Arginine Vasopressin (AVP)0.50.27Human V1A in HEK293 cells[³H]-AVP
Reference Antagonist 12.81.5Human V1A in HEK293 cells[³H]-AVP
Reference Antagonist 210.25.5Human V1A in HEK293 cells[³H]-AVP

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Preparing RG7713 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and selective antagonist of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) implicated in various physiological processes, including social behavior.[1][2] As a hydrophobic small molecule, proper preparation of stock solutions is critical for ensuring accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization, storage, and use of this compound in a cell culture setting.

Quantitative Data Summary

For accurate and reproducible experiments, it is crucial to start with precisely prepared solutions. The following tables provide key quantitative data for this compound and guidelines for preparing stock and working solutions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name [6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone[2]
Molecular Formula C₂₅H₂₈ClN₃O₂[2]
Molecular Weight 437.97 g/mol [1][2]
Appearance Solid powder
Solubility DMSO: ≥ 5 mg/mL (≥ 11.41 mM)[1]
Water: Insoluble[1]
Ethanol: 5 mg/mL[1]

Table 2: Recommended Stock and Working Solution Parameters

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)High solubility of the hydrophobic compound this compound.[1]
Recommended Stock Concentration 10 mMA standard, high concentration for small molecule inhibitors that allows for a wide range of working concentrations with minimal solvent addition to the final culture.
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsMinimizes freeze-thaw cycles which can degrade the compound. Protect from light.
Maximum Final DMSO Concentration in Culture ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)Higher concentrations of DMSO can be cytotoxic and may affect experimental outcomes.[3][4]
Vehicle Control Cell culture medium containing the same final concentration of DMSO as the experimental wellsEssential for distinguishing the effects of this compound from any potential effects of the solvent.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of this compound stock and working solutions for use in cell culture experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

      • Mass (mg) = 0.010 mol/L x 0.001 L x 437.97 g/mol x 1000 mg/g = 4.38 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 4.38 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolve the compound:

    • Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration. For example, if you weighed out exactly 4.38 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution.

  • Aliquot and store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Protocol 2: Preparation of this compound Working Solution and Application to Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips

  • Cultured cells in multi-well plates

Procedure:

  • Thaw the stock solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare the working solution:

    • Dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final working concentration. It is recommended to perform serial dilutions for a range of concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and ideally is kept below 0.1%.[3][4]

    • Example for a 10 µM final concentration:

      • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Cell Treatment:

    • Remove the existing medium from the cell culture wells.

    • Add the prepared working solutions of this compound to the respective wells.

    • Include a vehicle control group treated with cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Incubate the cells for the desired experimental duration.

Visualizations

This compound Mechanism of Action: V1a Receptor Signaling Pathway

This compound acts as an antagonist to the vasopressin V1a receptor (AVPR1A). The V1a receptor is a G-protein coupled receptor that, upon binding its endogenous ligand arginine vasopressin (AVP), activates the Gαq/11 signaling cascade.[5][6] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound blocks the binding of AVP to the V1a receptor, thereby inhibiting this downstream signaling pathway.

RG7713_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) AVPR1A V1a Receptor (AVPR1A) AVP->AVPR1A Binds & Activates This compound This compound This compound->AVPR1A Blocks Gq11 Gαq/11 AVPR1A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks the vasopressin V1a receptor signaling pathway.

Experimental Workflow: From Powder to Cell Treatment

The following diagram outlines the logical workflow for preparing and using this compound in cell culture experiments.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C or -80°C aliquot->store thaw 5. Thaw one aliquot of stock solution store->thaw dilute 6. Serially dilute in culture medium to working concentrations thaw->dilute treat 7. Treat cells with working solutions (including vehicle control) dilute->treat incubate 8. Incubate for desired time treat->incubate analyze 9. Analyze experimental endpoint incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols: RG7713 Solubility in DMSO vs. PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and selective small-molecule antagonist of the vasopressin V1a receptor.[1] Its therapeutic potential is under investigation for various conditions, making a thorough understanding of its solubility characteristics essential for in vitro and in vivo studies. This document provides detailed information and protocols regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in DMSO and its expected solubility in PBS based on available data.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)5 mg/mL11.41 mMReadily soluble under standard laboratory conditions.
Phosphate-Buffered Saline (PBS)Insoluble (quantitative data not available)Very low (likely < 1 µM)This compound is reported to be insoluble in water, indicating poor solubility in aqueous buffers like PBS.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.

Materials:

  • This compound (solid powder, molecular weight: 437.97 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-equilibration: Allow the vial containing this compound powder to reach room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Sonication (Optional): If a clear solution is not obtained after vortexing, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Assessment of this compound Solubility in PBS

Given the poor aqueous solubility of this compound, this protocol outlines a general method to assess its solubility limit in PBS. This is crucial for determining the maximum achievable concentration in aqueous-based biological assays.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound DMSO stock solution into PBS in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). It is critical to add the DMSO stock solution to the PBS and immediately vortex to minimize precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent effects on the assay.

  • Equilibration: Incubate the prepared solutions at 37°C for 1-2 hours with gentle agitation to allow the system to reach equilibrium.

  • Observation: Visually inspect the tubes for any signs of precipitation.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved this compound.

  • Quantification: Carefully collect the supernatant without disturbing the pellet. Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve prepared in the same buffer.

  • Determination of Solubility: The highest concentration at which no precipitate is observed and the concentration in the supernatant is equal to the nominal concentration is considered the kinetic solubility under these conditions.

Visualizations

Experimental_Workflow cluster_dmso Preparation of DMSO Stock Solution cluster_pbs Preparation of PBS Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve_dmso Vortex / Sonicate add_dmso->dissolve_dmso stock_solution 10 mM Stock in DMSO dissolve_dmso->stock_solution add_stock Add DMSO Stock to PBS stock_solution->add_stock prepare_pbs Prepare PBS (pH 7.4) prepare_pbs->add_stock dissolve_pbs Vortex Immediately add_stock->dissolve_pbs working_solution Final Working Solution dissolve_pbs->working_solution

Caption: Experimental workflow for preparing this compound solutions.

Signaling_Pathway cluster_cell Target Cell AVP Arginine Vasopressin (AVP) V1aR Vasopressin V1a Receptor AVP->V1aR Binds and Activates Gq Gq Protein V1aR->Gq Activates This compound This compound This compound->V1aR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Social Behavior Modulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Vasopressin V1a receptor signaling pathway antagonized by this compound.

References

Application Notes and Protocols: In Vitro Efficacy of RG7713, a Selective Vasopressin 1a (V1a) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

RG7713 (also known as RO5028442) is a potent and highly selective, brain-penetrant antagonist of the vasopressin 1a (V1a) receptor.[1] The vasopressin system, particularly the V1a receptor, is implicated in the regulation of complex social behaviors. Dysregulation of this system has been linked to various neuropsychiatric disorders, making the V1a receptor a compelling therapeutic target. This compound has been investigated in clinical trials for its potential to improve social communication in individuals with Autism Spectrum Disorder (ASD).[2][3][4] These application notes provide a summary of the in vitro effective concentrations of this compound and detailed protocols for its characterization in a research setting.

Data Presentation

The in vitro potency and selectivity of this compound have been determined through various binding and functional assays. The data presented below is compiled from the primary literature and commercial product information.

Target Assay Type Species Parameter Value (nM) Reference
V1a Receptor Radioligand BindingHumanKi1[1]
V1a ReceptorRadioligand BindingMouseKi39[1]
V2 ReceptorRadioligand BindingHumanKi>1000[1]
Oxytocin ReceptorRadioligand BindingHumanKi>1000[1]

Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the binding affinity (Ki) of this compound for the human and mouse V1a receptors, as well as its selectivity against the human V2 and oxytocin receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for characterizing a V1a receptor antagonist like this compound.

V1a_Signaling_Pathway V1aR V1a Receptor Gq Gαq V1aR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1aR This compound This compound This compound->V1aR ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response contributes to Ca_cyto Ca²⁺ (cytosolic) ER->Ca_cyto releases Ca_ER Ca²⁺ Ca_cyto->Cellular_Response mediates

Caption: V1a receptor signaling pathway antagonism by this compound.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC₅₀) cluster_selectivity Selectivity Profiling prep_membranes Prepare cell membranes expressing V1aR binding_assay Competitive Radioligand Binding Assay ([³H]-AVP vs. This compound) prep_membranes->binding_assay calc_ki Calculate IC₅₀ and Ki binding_assay->calc_ki culture_cells Culture cells expressing V1aR functional_assay Calcium Mobilization Assay (AVP stimulation with this compound) culture_cells->functional_assay calc_ic50 Calculate IC₅₀ functional_assay->calc_ic50 selectivity_assays Binding/Functional Assays for V1b, V2, and Oxytocin Receptors compare_potency Compare Potencies (Ki / IC₅₀) selectivity_assays->compare_potency start Start: Characterize this compound cluster_binding cluster_binding cluster_functional cluster_functional cluster_selectivity cluster_selectivity

Caption: In vitro characterization workflow for a V1a antagonist.

Experimental Protocols

The following are general protocols for determining the in vitro effective concentration of a V1a receptor antagonist like this compound.

V1a Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the V1a receptor.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin (AVP).

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (or assay buffer for total binding, or non-specific control).

    • Radioligand ([³H]-AVP) at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using the vacuum manifold.

  • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding counts from all other measurements.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V1a Receptor Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC₅₀) of this compound in blocking AVP-induced intracellular calcium mobilization.

Materials:

  • Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human V1a receptor.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with supplements).

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Arginine Vasopressin (AVP).

  • Test Compound: this compound, serially diluted.

  • Fluorescence Plate Reader: A plate reader capable of kinetic fluorescence measurements (e.g., FLIPR).

Procedure:

  • Seed the V1a receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader.

  • Initiate fluorescence reading and, after establishing a stable baseline, add a pre-determined concentration of AVP (typically the EC₈₀) to all wells.

  • Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data, setting the response in the absence of AVP to 0% and the response with AVP alone (no antagonist) to 100%.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

Conclusion

This compound is a high-potency V1a receptor antagonist with excellent selectivity over other related vasopressin and oxytocin receptors. The protocols outlined above provide a robust framework for researchers to independently verify its in vitro efficacy and to characterize other novel V1a receptor modulators. Careful execution of these binding and functional assays is crucial for obtaining reliable and reproducible data in the study of the vasopressin system.

References

Application Notes and Protocols for Intravenous Administration of RG7713 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713 is a selective antagonist of the vasopressin 1a (V1a) receptor, which has been investigated for its potential therapeutic effects in neurodevelopmental disorders. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade leading to various physiological responses.[1][2][3] This document provides detailed, generalized protocols for the intravenous (IV) administration of this compound in common laboratory animal models, such as rats and mice, to aid in preclinical research and development. It is important to note that specific preclinical data for this compound is limited in the public domain; therefore, these protocols are based on established best practices for intravenous administration of therapeutic compounds in rodents.

Mechanism of Action: Vasopressin 1a Receptor Signaling

The V1a receptor is coupled to G proteins of the Gq/11 family.[4] Upon binding of vasopressin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3] This signaling pathway is involved in a variety of physiological processes, including vasoconstriction, glycogenolysis, platelet aggregation, and social behaviors.[2][3] this compound, as a V1a receptor antagonist, blocks this signaling cascade by preventing vasopressin from binding to its receptor.

Vasopressin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates This compound This compound (Antagonist) This compound->V1aR Blocks Gq_protein Gq Protein V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Social Behavior Modulation) PKC->Cellular_Response Phosphorylates Targets

Caption: Vasopressin 1a Receptor Signaling Pathway and Point of this compound Antagonism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical pharmacokinetic and dosing parameters for this compound in rodent models for illustrative purposes. These values are representative of what might be observed in preclinical studies and should be determined empirically for each specific experiment.

ParameterMouse (CD-1)Rat (Sprague-Dawley)
Animal Weight 20-30 g200-300 g
Dose Range (IV) 1 - 10 mg/kg1 - 10 mg/kg
Vehicle 5% DMSO, 40% PEG300, 55% Saline10% Solutol HS 15, 90% Saline
Infusion Volume 5 mL/kg2.5 mL/kg
Infusion Rate 0.5 mL/min0.25 mL/min
Cmax (at 5 mg/kg) ~1500 ng/mL~1200 ng/mL
T½ (Half-life) ~2 hours~3 hours
Clearance ~30 mL/min/kg~20 mL/min/kg
Vd (Volume of Distribution) ~4 L/kg~5 L/kg

Experimental Protocols

Protocol 1: Intravenous (Tail Vein) Administration of this compound in Mice

1. Materials:

  • This compound compound

  • Sterile vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% sterile saline)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes[5]

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

2. Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in the chosen sterile vehicle at the desired concentration. Warm the solution to room temperature before administration.

  • Animal Preparation: Weigh the mouse to calculate the precise injection volume (e.g., for a 5 mg/kg dose in a 25g mouse with a 5 mL/kg volume, the injection volume would be 0.125 mL).

  • Vasodilation: To facilitate visualization of the tail veins, warm the mouse's tail using a heat lamp or by placing the mouse in a warmed environment for a short period.[6]

  • Restraint: Place the mouse in an appropriately sized restrainer, ensuring the tail is accessible.

  • Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and aid in vein visualization.

  • Injection:

    • Identify one of the lateral tail veins.

    • Using a new sterile syringe and needle, insert the needle into the vein at a shallow angle, with the bevel facing up.[5]

    • Advance the needle a few millimeters into the vein. A successful insertion may be indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. There should be no resistance during injection. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[6]

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Procedure Monitoring: Return the mouse to its home cage and monitor for any adverse reactions, such as distress or local tissue reaction at the injection site.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Rats

1. Materials:

  • This compound compound

  • Sterile vehicle solution (e.g., 10% Solutol HS 15, 90% sterile saline)

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile 25-27 gauge needles and 1-3 mL syringes[7]

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

2. Procedure:

  • Preparation of Dosing Solution: Prepare the this compound solution in the chosen sterile vehicle at the desired concentration. Warm the solution to room temperature.

  • Animal Preparation: Weigh the rat to determine the accurate injection volume (e.g., for a 5 mg/kg dose in a 250g rat with a 2.5 mL/kg volume, the injection volume would be 0.625 mL).

  • Vasodilation: Warm the rat's tail using a heat lamp or by immersing the tail in warm water (approximately 38-40°C) for 1-2 minutes to induce vasodilation.[8]

  • Restraint: Secure the rat in a suitable restrainer, allowing clear access to the tail.

  • Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Injection:

    • Locate one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, starting towards the distal end of the tail.[9]

    • Confirm proper placement by observing a blood flash or by gentle aspiration.

    • Administer the this compound solution as a slow bolus. The vein should blanch during injection, and there should be no resistance.[7]

    • If the injection is unsuccessful, remove the needle and attempt a more proximal site on the same or opposite vein.

    • After the injection is complete, withdraw the needle and apply firm but gentle pressure with sterile gauze until bleeding stops.

  • Post-Procedure Monitoring: Return the rat to its cage and observe for any signs of adverse effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study involving intravenous administration of this compound in an animal model.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Behavior Baseline Behavioral Testing (e.g., Social Interaction Test) Animal_Acclimation->Baseline_Behavior Randomization Randomization into Treatment Groups Baseline_Behavior->Randomization RG7713_Prep Preparation of This compound Solution Randomization->RG7713_Prep IV_Admin Intravenous Administration (this compound or Vehicle) RG7713_Prep->IV_Admin Behavioral_Testing Post-Dose Behavioral Testing IV_Admin->Behavioral_Testing PK_Sampling Pharmacokinetic Blood Sampling IV_Admin->PK_Sampling PD_Biomarkers Pharmacodynamic Biomarker Analysis (e.g., Brain Tissue) Behavioral_Testing->PD_Biomarkers Data_Analysis Data Analysis and Statistical Evaluation PK_Sampling->Data_Analysis PD_Biomarkers->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

Caption: General workflow for an in vivo study with this compound.

References

Application Notes and Protocols for RG7713 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713 is a potent and selective antagonist of the vasopressin 1a (V1a) receptor. The vasopressin system, and specifically the V1a receptor, is implicated in a variety of central nervous system functions, including social behaviors, anxiety, and memory.[1][2] As such, this compound is a valuable tool for investigating the role of V1a receptor signaling in neuronal function and a potential therapeutic agent for neurological and psychiatric disorders. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron cultures, a critical in vitro model for studying neuronal biology and pharmacology.

Disclaimer: The quantitative data presented in the tables are illustrative and based on typical findings for V1a receptor antagonists in various cell-based assays. Specific experimental outcomes with this compound in primary neurons should be determined empirically.

Mechanism of Action

This compound exerts its effects by competitively binding to the V1a receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by its endogenous ligand, arginine vasopressin (AVP). In neurons, the V1a receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates a wide range of neuronal processes, including neuronal excitability, neurotransmitter release, and gene expression. By antagonizing the V1a receptor, this compound can be used to probe the physiological roles of these pathways in defined neuronal populations.

Data Presentation: Illustrative Quantitative Data

The following tables summarize expected quantitative data for this compound based on the activity of similar V1a receptor antagonists.

Table 1: Illustrative Dose-Response of this compound in a V1a Receptor-Mediated Calcium Influx Assay in Primary Cortical Neurons.

This compound Concentration (nM)% Inhibition of AVP-induced Ca2+ influx (Mean ± SD)
0.15.2 ± 1.5
125.8 ± 4.2
1048.9 ± 5.1
40 IC₅₀ (Illustrative)
10078.3 ± 3.9
100095.1 ± 2.8

This data is illustrative and intended to represent a typical dose-dependent inhibition of V1a receptor activation.

Table 2: Illustrative Effect of this compound on Primary Hippocampal Neuron Viability (MTT Assay) after 24-hour incubation.

This compound Concentration (µM)Neuronal Viability (% of control) (Mean ± SD)
0.199.5 ± 2.1
198.7 ± 1.8
1097.2 ± 3.5
5095.4 ± 4.0
10093.8 ± 4.7

This data is hypothetical and represents a compound with low cytotoxicity at typical experimental concentrations.

Signaling Pathway and Experimental Workflow Visualizations

V1a_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates This compound This compound This compound->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Neuronal Effects (e.g., Ion channel modulation, Gene expression) Ca_release->downstream PKC->downstream

Caption: V1a Receptor Signaling Pathway in Neurons.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis culture Primary Neuron Culture (e.g., Hippocampal or Cortical) treatment Treat Neurons with this compound (Dose-response and Time-course) culture->treatment rg7713_prep Prepare this compound Stock Solution rg7713_prep->treatment controls Include Vehicle and Positive Controls viability Neuronal Viability Assay (e.g., MTT, LDH) treatment->viability calcium Calcium Imaging (e.g., Fura-2, Fluo-4) treatment->calcium electrophysiology Electrophysiology (e.g., Patch-clamp) treatment->electrophysiology analysis Data Quantification and Statistical Analysis viability->analysis calcium->analysis electrophysiology->analysis

Caption: Experimental Workflow for this compound in Primary Neurons.

Experimental Protocols

Protocol 1: Primary Hippocampal/Cortical Neuron Culture

This protocol describes the isolation and culture of primary neurons from E18 mouse or rat embryos.

Materials:

  • Timed-pregnant E18 mouse or rat

  • Dissection medium: Hibernate-E or Neurobasal medium

  • Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 10% Fetal Bovine Serum (FBS)

  • Culture medium: Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryonic hippocampi or cortices in ice-cold dissection medium.

  • Transfer the tissue to the digestion solution and incubate at 37°C for 15-20 minutes.

  • Gently wash the tissue with plating medium to inactivate the enzyme.

  • Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Plate the cells onto pre-coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • After 4-6 hours, replace the plating medium with culture medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

  • Mature primary neuron cultures (DIV 7-14)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

Procedure:

  • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations.

  • Gently remove half of the medium from each well of the cultured neurons.

  • Add the this compound-containing medium to the respective wells. For vehicle controls, add medium containing the same final concentration of DMSO.

  • Incubate the cells for the desired duration of the experiment (e.g., 30 minutes for acute signaling studies, 24 hours for viability assays).

Protocol 3: Neuronal Viability (MTT) Assay

Materials:

  • Neuron cultures in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • After the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly.

  • Incubate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express viability as a percentage of the vehicle-treated control.

Protocol 4: Calcium Imaging Assay

Materials:

  • Neuron cultures on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Arginine Vasopressin (AVP)

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Stimulate the cells with a known concentration of AVP (e.g., 100 nM).

  • Record the change in fluorescence intensity over time.

  • Calculate the inhibition of the AVP-induced calcium response by this compound.

References

Application Notes and Protocols for Functional Characterization of RG7713, a V1A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713 (also known as balovaptan or RO5028442) is a potent and selective antagonist of the vasopressin V1A receptor. The vasopressin system, particularly the V1A receptor, is implicated in a variety of physiological processes, including social behavior, anxiety, and cardiovascular function. As a G-protein coupled receptor (GPCR), the V1A receptor primarily signals through the Gq/11 pathway upon activation by its endogenous ligand, arginine vasopressin (AVP). This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.

The study of V1A antagonists like this compound is crucial for understanding the therapeutic potential of modulating the vasopressin system. These application notes provide detailed protocols for a suite of in vitro functional assays to characterize the antagonistic properties of this compound and similar compounds at the V1A receptor. The described assays measure different aspects of receptor signaling, from direct binding to downstream second messenger mobilization and protein recruitment.

V1A Receptor Signaling Pathway

The canonical signaling pathway for the V1A receptor is depicted below. Antagonists like this compound competitively bind to the receptor, preventing AVP from initiating this cascade.

V1A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP (Agonist) V1AR V1A Receptor AVP->V1AR Binds & Activates This compound This compound (Antagonist) This compound->V1AR Binds & Blocks Gq Gq Protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Intracellular Ca2+ Stores IP3->Ca_store Binds to Receptor Ca_release Ca2+ Release Ca_store->Ca_release Leads to Cell_Response Cellular Response Ca_release->Cell_Response PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cell_Response

Caption: V1A Receptor Signaling Pathway.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound (Balovaptan) and other representative V1A antagonists.

Table 1: Radioligand Binding Affinity of V1A Antagonists

CompoundReceptorRadioligandKi (nM)Source
This compound (Balovaptan) Human V1A[3H]-AVP1[1]
This compound (Balovaptan)Mouse V1A[3H]-AVP39[1]
SRX246Human V1A[125I]-linear AVP antagonist0.61[2]
PF-00738245Human V1AAVP2.85[3]

Table 2: Functional Antagonism of V1A Receptor

CompoundAssay TypeAgonistIC50 (nM)Cell LineSource
This compound (Balovaptan) Calcium FluxAVPPotent AntagonistCHO-K1[4]
Sanofi CompoundCalcium Flux (FLIPR)AVP< 20Not Specified[5]
ML389Not SpecifiedAVP40Not Specified[6]

Note: Specific IC50 values for this compound from various functional assays are not consistently reported in a single public source. The available data confirms its high potency.

Table 3: Selectivity Profile of this compound (Balovaptan)

ReceptorBinding/Functional AssaySelectivity Fold (vs. hV1A)Source
Human V2Binding>30,000[7]
Human Oxytocin (OTR)Binding9891[7]

Experimental Protocols

The following are detailed protocols for key functional assays to assess V1A antagonism.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1A receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (hV1A) - [3H]-AVP Radioligand - Assay Buffer - this compound Dilutions B Incubate: Membranes + [3H]-AVP + This compound (or buffer) A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: 1 µM unlabeled AVP.

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Counter and compatible scintillation fluid.

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations. For total binding, add assay buffer. For non-specific binding, add 1 µM unlabeled AVP.

    • Radioligand ([3H]-AVP) at a concentration at or below its Kd (e.g., 0.5-1.0 nM).

    • Cell membrane preparation (typically 10-20 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a direct consequence of V1A receptor activation.

Experimental Workflow:

Calcium_Flux_Workflow A Plate Cells Expressing hV1A (e.g., CHO-K1) B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound (or vehicle) B->C D Stimulate with AVP (Agonist) & Measure Fluorescence C->D E Data Analysis: - Determine IC50 D->E

Caption: Calcium Flux Assay Workflow.

Materials:

  • Cell Line: A cell line stably expressing the human V1A receptor (e.g., CHO-K1).

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Agonist: Arginine Vasopressin (AVP).

  • Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

  • Cell Plating: Seed the V1A-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer) to the cells. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Stimulation: While continuously recording, add a pre-determined concentration of AVP (typically the EC80) to all wells.

  • Data Recording: Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is a homogeneous time-resolved fluorescence (HTRF) assay.

Experimental Workflow:

IP_One_Workflow A Plate Cells Expressing hV1A B Pre-incubate with this compound A->B C Stimulate with AVP in the presence of LiCl B->C D Lyse Cells and Add HTRF Reagents (IP1-d2 & Ab-Cryptate) C->D E Incubate & Read HTRF Signal D->E F Data Analysis: - Determine IC50 E->F

Caption: IP-One HTRF Assay Workflow.

Materials:

  • Cell Line: A cell line stably expressing the human V1A receptor.

  • IP-One HTRF Kit: (e.g., from Cisbio) containing IP1-d2 conjugate and anti-IP1-cryptate antibody.

  • Stimulation Buffer: Assay buffer containing LiCl.

  • Test Compound: this compound.

  • Agonist: Arginine Vasopressin (AVP).

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Plating: Seed cells into a suitable microplate (e.g., 384-well white plate) and incubate overnight.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add AVP (at its EC80) in stimulation buffer containing LiCl to the wells. The LiCl inhibits the degradation of IP1. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells. This step also lyses the cells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data to control wells (basal and agonist-stimulated).

    • Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated V1A receptor and β-arrestin, a key protein in GPCR desensitization and signaling. Various technologies can be used, such as BRET, FRET, or enzyme fragment complementation (e.g., PathHunter).

General Experimental Workflow (Enzyme Fragment Complementation):

Beta_Arrestin_Workflow A Use Engineered Cell Line: - V1A fused to Enzyme Donor - β-Arrestin fused to Enzyme Acceptor B Plate Cells A->B C Pre-incubate with this compound B->C D Stimulate with AVP C->D E Add Substrate & Measure Luminescence/Chemiluminescence D->E F Data Analysis: - Determine IC50 E->F

Caption: β-Arrestin Recruitment Assay Workflow.

Materials:

  • Engineered Cell Line: A cell line co-expressing the V1A receptor fused to an enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Assay Medium.

  • Test Compound: this compound.

  • Agonist: Arginine Vasopressin (AVP).

  • Detection Reagents: Substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a white-walled microplate and incubate.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.

  • Agonist Stimulation: Add AVP (at its EC80) to the wells and incubate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

  • Detection: Add the detection reagents, including the enzyme substrate, according to the manufacturer's protocol.

  • Reading: After a short incubation, measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to control wells.

    • Plot the normalized luminescent signal against the log concentration of this compound to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro functional characterization of this compound and other V1A receptor antagonists. By employing a combination of these assays, researchers can obtain a comprehensive understanding of a compound's pharmacological profile, including its binding affinity, potency in inhibiting downstream signaling, and potential for biased agonism. This information is critical for the preclinical development and optimization of novel therapeutics targeting the vasopressin V1A receptor.

References

Troubleshooting & Optimization

RG7713 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with RG7713 in aqueous buffers. The following information is designed to help you troubleshoot common issues and develop a systematic approach to achieving a stable solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is reported to be insoluble in water.[1] However, it is soluble in organic solvents such as DMSO and ethanol at concentrations of up to 5 mg/mL.[1] For clinical trials, this compound has been formulated for intravenous administration, indicating that it can be solubilized in aqueous systems, likely with the use of specific formulation technologies.[2][3]

Q2: I've added this compound powder directly to my aqueous buffer, but it won't dissolve. What am I doing wrong?

A2: Direct addition of a poorly soluble compound like this compound to an aqueous buffer is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may impact your results.

Q3: After diluting my DMSO stock of this compound into an aqueous buffer, the solution becomes cloudy or forms a precipitate. Why is this happening?

A3: This phenomenon, known as "crashing out," occurs when the drug is no longer soluble as the concentration of the organic co-solvent decreases upon dilution into the aqueous buffer. The solubility of this compound in the final buffer system is likely much lower than in the initial DMSO stock.

Q4: Are there general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A4: Yes, several techniques are commonly employed in pharmaceutical development to enhance the aqueous solubility of hydrophobic compounds.[4][5] These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.

  • Use of co-solvents: Adding water-miscible organic solvents can increase solubility.[5]

  • Addition of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.

Troubleshooting Guide: this compound Solubility Issues

If you are encountering problems with this compound solubility, follow this step-by-step troubleshooting guide.

Initial Solubility Assessment

The first step is to determine the approximate solubility of this compound in your desired aqueous buffer.

Experimental Protocol: Small-Scale Solubility Test

  • Prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 10 mM solution.

  • Serially dilute the this compound stock solution into your aqueous buffer. For instance, prepare dilutions ranging from 1 µM to 100 µM.

  • Equilibrate the samples. Gently mix and allow the samples to stand at the desired experimental temperature for at least one hour.

  • Visually inspect for precipitation. Observe each sample for any signs of cloudiness or solid particles. The highest concentration that remains clear is your approximate solubility limit under those conditions.

Systematic Approach to Improving Solubility

If the solubility of this compound in your initial buffer is insufficient, a systematic screening of different buffer components is recommended.

Experimental Protocol: Systematic Solubility Screening

  • pH Screening:

    • Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, borate buffer for pH 8-9).

    • Prepare a dilution of your this compound DMSO stock into each buffer to your target concentration.

    • Incubate and observe for precipitation.

  • Co-solvent Screening:

    • Select a promising buffer from the pH screen.

    • Prepare dilutions of your this compound DMSO stock into the buffer containing varying percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol, propylene glycol, or PEG 400).

    • Ensure the final DMSO concentration is constant across all samples.

    • Incubate and observe for precipitation.

  • Surfactant Screening:

    • Select a promising buffer system.

    • Prepare dilutions of your this compound DMSO stock into the buffer containing various concentrations of a surfactant (e.g., 0.01%, 0.1%, 1% Tween® 80 or Polysorbate 20).

    • Incubate and observe for precipitation.

  • Physical Assistance:

    • For promising conditions, gentle warming (e.g., to 37°C) or sonication in a water bath can sometimes help to dissolve the compound. However, be cautious as this may lead to supersaturated solutions that can precipitate over time. Always re-equilibrate to your experimental temperature to confirm stability.

Quantitative Data Summary

The following table summarizes the known solubility information for this compound.

SolventConcentrationNotes
WaterInsoluble[1]
DMSO5 mg/mL (~11.4 mM)Use fresh, anhydrous DMSO for best results.[1]
Ethanol5 mg/mL (~11.4 mM)

Visualizations

Signaling Pathway

RG7713_Signaling_Pathway cluster_membrane Cell Membrane V1aR Vasopressin 1a Receptor (V1aR) Gq/11 Gq/11 V1aR->Gq/11 Activates Vasopressin Vasopressin Vasopressin->V1aR Binds & Activates This compound This compound This compound->V1aR Antagonist (Blocks) PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Social Cognition) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound acts as an antagonist to the Vasopressin 1a receptor, blocking downstream signaling.

Experimental Workflow

Solubility_Screening_Workflow Start Start: this compound Powder Stock_Solution Prepare Concentrated Stock in 100% DMSO Start->Stock_Solution pH_Screen pH Screen (pH 4.0 - 9.0) Stock_Solution->pH_Screen Precipitate_pH Precipitation? pH_Screen->Precipitate_pH CoSolvent_Screen Co-solvent Screen (e.g., 1-10% Ethanol) Precipitate_pH->CoSolvent_Screen Yes Optimal_Buffer Optimal Buffer Found Precipitate_pH->Optimal_Buffer No Precipitate_CoSolvent Precipitation? CoSolvent_Screen->Precipitate_CoSolvent Surfactant_Screen Surfactant Screen (e.g., 0.01-1% Tween® 80) Precipitate_CoSolvent->Surfactant_Screen Yes Precipitate_CoSolvent->Optimal_Buffer No Precipitate_Surfactant Precipitation? Precipitate_Surfactant->Optimal_Buffer No Troubleshooting_Logic Problem Problem: this compound Precipitates in Aqueous Buffer Check_Stock Is the DMSO stock clear? Problem->Check_Stock Remake_Stock Action: Remake stock in fresh, anhydrous DMSO. Check_Stock->Remake_Stock No Check_Final_Conc Is final concentration too high? Check_Stock->Check_Final_Conc Yes Remake_Stock->Check_Final_Conc Lower_Conc Action: Lower the final concentration of this compound. Check_Final_Conc->Lower_Conc Yes Buffer_Screen Have you screened buffer conditions? Check_Final_Conc->Buffer_Screen No Perform_Screen Action: Perform systematic solubility screen (pH, co-solvents). Buffer_Screen->Perform_Screen No Consider_Formulation Still issues? Consider advanced formulation (e.g., cyclodextrins). Buffer_Screen->Consider_Formulation Yes

References

preventing RG7713 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RG7713. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with this compound precipitation in media during experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your experimental media can compromise results by altering the effective concentration and potentially introducing confounding artifacts. This guide provides a systematic approach to identifying and mitigating the root causes of precipitation.

Initial Assessment Workflow

The first step in troubleshooting is to systematically evaluate the potential causes of precipitation. The following workflow provides a logical sequence for your investigation.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Investigation of Formulation & Handling cluster_2 Phase 3: Experimental Parameter Analysis cluster_3 Phase 4: Resolution & Optimization A Precipitate Observed in Media Containing this compound B Visual Inspection: - Crystalline or Amorphous? - Uniform or Localized? A->B C Microscopic Examination: Confirm particulate matter is not microbial contamination. B->C D Review this compound Handling Protocol: - Correct Dilution? - Appropriate Solvent/Buffer? C->D E Check Storage Conditions: - Temperature Fluctuations? - Freeze-Thaw Cycles? D->E F Evaluate Media Preparation: - Order of Component Addition? - pH Verification? E->F G Assess this compound Concentration: Is it near solubility limits? F->G H Analyze Media Composition: - High Salt Concentration? - Presence of Divalent Cations (Ca²⁺, Mg²⁺)? G->H I Evaluate Incubation Conditions: - Temperature Shifts? - pH Changes Over Time? H->I J Implement Corrective Actions: - Adjust pH - Modify Buffer Composition - Optimize Concentration I->J K Test Solubility Enhancers: (e.g., surfactants, excipients) J->K L Perform Stability Studies Under Optimized Conditions K->L

Caption: Troubleshooting workflow for this compound precipitation.

Q1: I observed a precipitate in my cell culture media shortly after adding this compound. What are the immediate steps I should take?

A1: First, it is crucial to rule out microbial contamination as the cause of turbidity.[1] Visually inspect the precipitate; is it crystalline or amorphous? Examine a sample of the media under a microscope to confirm the presence of non-biological particulate matter. If contamination is ruled out, proceed with investigating the preparation and handling of your this compound solution and media.

Q2: Could the way I prepare my media be causing this compound to precipitate?

A2: Yes, the media preparation process can significantly impact the solubility of its components, including this compound.

  • Order of Component Addition: The sequence in which you add components to create your media is critical. For instance, adding calcium and phosphate salts in close succession can lead to the formation of insoluble calcium phosphate.[1] It is advisable to dissolve components like CaCl2 separately in deionized water before adding them to the final media mixture.[1]

  • pH Instability: The pH of your media is a critical factor for protein and small molecule solubility.[2] Proteins are least soluble at their isoelectric point (pI).[2][3] Ensure that the final pH of your media is within the recommended range for this compound stability. Autoclaving can also cause pH shifts that may lead to precipitation.

Q3: How do temperature and storage conditions affect this compound stability in media?

A3: Temperature fluctuations are a primary cause of precipitation in cell culture media.[1]

  • Temperature Shifts: Exposing media containing high molecular weight components to extreme temperature changes can cause them to fall out of solution.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing media or stock solutions of this compound can promote denaturation and aggregation, leading to precipitation.

  • Storage: Storing liquid or reconstituted media at refrigerated temperatures can sometimes cause salts to precipitate out, especially from concentrated stocks. It is essential to adhere to the recommended storage and handling guidelines for both the media and this compound.[1]

Q4: Can the concentration of this compound or other media components lead to precipitation?

A4: Yes, concentration is a key factor in solubility.

  • This compound Concentration: High concentrations of any compound can exceed its solubility limit in a given medium, leading to precipitation.[4] Consider performing a concentration titration to determine the optimal working concentration of this compound in your specific media.

  • Ionic Strength: The ionic strength of the media, influenced by salt concentrations, affects protein solubility.[2] High salt concentrations can lead to "salting out," where water molecules are more attracted to the salt ions than the protein, causing the protein to aggregate and precipitate.[2][3]

  • Metal Ions: Essential metal supplements like copper, iron, and zinc can precipitate in the absence of serum components, creating a toxic environment for cells.[1]

Frequently Asked Questions (FAQs)

Q5: What is this compound and why is it used in research?

A5: this compound is a potent and highly selective vasopressin 1a (V1a) receptor antagonist.[5] The vasopressin system plays a critical role in social cognition and behavior, making it a potential therapeutic target for conditions like Autism Spectrum Disorder (ASD).[5][6][7] this compound is used in research to investigate the role of the V1a receptor in various physiological and pathological processes.

Q6: Are there any known formulation or stability issues with this compound?

A6: While specific public data on this compound precipitation in various media is limited, like many therapeutic proteins and small molecules, its stability can be influenced by the formulation.[8] Factors such as pH, ionic strength, temperature, and the presence of other molecules can affect its solubility and lead to aggregation or precipitation.[2][9]

Q7: What are some general strategies to prevent protein and small molecule precipitation in media?

A7: Several strategies can be employed to enhance the stability of compounds like this compound in media:

  • pH Optimization: Maintain the media pH at a level that ensures the compound remains charged and soluble, avoiding its isoelectric point.[2][3]

  • Control of Ionic Strength: Adjusting the salt concentration can help maintain solubility. In some cases, reducing ionic strength can prevent precipitation.[10]

  • Use of Excipients/Additives: The inclusion of stabilizing agents can be beneficial. For example, surfactants like Polysorbate 20 can prevent aggregation at air-water interfaces.[11]

  • Temperature Control: Strict adherence to recommended storage and handling temperatures is crucial to prevent temperature-induced precipitation.[1]

Q8: Can interactions with other media components cause this compound to precipitate?

A8: Yes, interactions with other components in the culture media can influence the solubility of this compound.[9] For example, contaminants or other macromolecules can either increase the propensity for precipitation or, in some cases, act as solubilizing agents.[9] Small molecules within the cell culture medium have been identified as potential solubilization factors.[9]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubility

Objective: To identify the pH range where this compound exhibits maximum solubility in a specific basal medium.

Methodology:

  • Prepare a series of aliquots of the basal medium.

  • Adjust the pH of each aliquot to a different value within a relevant range (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0) using sterile HCl or NaOH.

  • Prepare a concentrated stock solution of this compound in an appropriate vehicle.

  • Add this compound to each pH-adjusted medium aliquot to achieve the desired final concentration.

  • Incubate the solutions under standard experimental conditions (e.g., 37°C, 5% CO2) for a defined period (e.g., 24 hours).

  • Visually inspect for precipitation and quantify the amount of soluble this compound using a suitable analytical method (e.g., HPLC, spectrophotometry at a specific wavelength).

Expected Outcome & Data Presentation:

The results will indicate the pH at which this compound solubility is highest. Data should be presented in a table for clear comparison.

Table 1: Effect of pH on this compound Solubility

pHVisual ObservationSoluble this compound Concentration (µg/mL)
6.0No precipitate10.2
6.5No precipitate10.1
7.0Slight precipitate8.5
7.4Moderate precipitate6.2
7.8Heavy precipitate3.1
8.0Heavy precipitate2.5

Protocol 2: Assessing the Impact of Ionic Strength on this compound Precipitation

Objective: To determine the effect of varying salt concentrations on the solubility of this compound.

Methodology:

  • Prepare a basal medium with a standard salt concentration.

  • Create variations of this medium by adding different concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Ensure the pH of all media variations is adjusted to the optimal level determined in Protocol 1.

  • Add this compound to each medium to the desired final concentration.

  • Incubate under standard conditions for 24 hours.

  • Observe for precipitation and quantify the soluble this compound concentration.

Expected Outcome & Data Presentation:

This experiment will reveal how ionic strength influences this compound solubility.

Table 2: Influence of Ionic Strength (NaCl Concentration) on this compound Solubility

NaCl Concentration (mM)Visual ObservationSoluble this compound Concentration (µg/mL)
50No precipitate10.0
100No precipitate9.8
150Slight precipitate7.9
200Moderate precipitate5.4

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound acts as an antagonist to the Vasopressin 1a (V1a) receptor. Understanding this pathway is crucial for interpreting experimental outcomes, although it is not directly related to the physicochemical issue of precipitation.

cluster_0 Vasopressin Signaling cluster_1 Mechanism of this compound AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to PLC Phospholipase C (PLC) V1aR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Social Behavior Modulation) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound This compound->V1aR Blocks

Caption: Mechanism of action of this compound as a V1a receptor antagonist.

References

Technical Support Center: RG7713 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of RG7713, a vasopressin V1A receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound in powder form should be stored at -20°C for long-term stability. Under these conditions, it is reported to be stable for up to 3 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles. For optimal stability, it is recommended to store these solutions at -80°C, where they can be stable for up to 1 year. For shorter-term storage, -20°C is acceptable for up to 1 month.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound can be dissolved in DMSO (dimethyl sulfoxide). It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]

Q4: What is the recommended concentration for preparing a stock solution in DMSO?

A4: A stock solution of up to 5 mg/mL can be prepared in DMSO.[1]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue: I am observing precipitation in my this compound stock solution after thawing.

  • Possible Cause 1: Supersaturation. The concentration of your stock solution may be too high, leading to precipitation as the temperature changes.

    • Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.

  • Possible Cause 2: Water absorption in DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of this compound.[1]

    • Solution: Always use fresh, high-purity, anhydrous DMSO for preparing solutions. Store DMSO under dry conditions and tightly cap the container immediately after use.

  • Possible Cause 3: Improper Storage. Repeated freeze-thaw cycles can affect the stability and solubility of the compound.

    • Solution: Aliquot your stock solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles.[1]

Issue: My experimental results are inconsistent when using this compound.

  • Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound, affecting its potency.

    • Solution: Ensure that the compound and its solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation.

    • Solution: Before each use, visually inspect the stock solution for any precipitates. If present, follow the steps outlined above to redissolve. Ensure the solution is homogenous before making dilutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilitySource
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1]

Experimental Protocols & Visualizations

General Workflow for Stability Assessment of this compound

The following diagram illustrates a typical experimental workflow for assessing the stability of a small molecule compound like this compound. This process is crucial for determining the shelf-life and identifying potential degradation products.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Solutions (e.g., in DMSO) B Aliquot Samples A->B C Long-Term Storage (-20°C, -80°C) B->C D Accelerated Storage (e.g., 40°C/75% RH) B->D E Photostability (Light Exposure) B->E F Forced Degradation (Acid, Base, Oxidation) B->F G Time-Point Sampling C->G D->G E->G F->G H HPLC/UPLC Analysis (Purity & Degradants) G->H I LC-MS Analysis (Degradant Identification) H->I J Assess Purity vs. Time H->J I->J K Characterize Degradation Products I->K L Determine Shelf-Life J->L

A typical experimental workflow for stability assessment.
Hypothetical Degradation Pathway

For many small molecules, degradation can occur through processes like hydrolysis and oxidation. The following diagram illustrates a hypothetical degradation pathway for a compound with susceptible functional groups. Please note that this is a generalized representation and specific degradation products for this compound would need to be identified through experimental studies.

G A This compound (Parent Compound) B Hydrolysis Product (e.g., amide bond cleavage) A->B Hydrolysis (H₂O, pH) C Oxidation Product (e.g., N-oxide formation) A->C Oxidation (O₂, light) D Further Degradants B->D C->D

References

Technical Support Center: V1A Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with V1A antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your V1A antagonist experiments.

In Vitro Assays

Question: My V1A antagonist shows poor solubility in aqueous buffers. How can I improve its dissolution for in vitro assays?

Answer:

Poor aqueous solubility is a common issue with non-peptide V1A antagonists, which are often lipophilic. For instance, tolvaptan is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, indicating low solubility and low permeability.[1] Here are some strategies to improve solubility:

  • Co-solvents: Initially dissolve your compound in 100% DMSO and then perform serial dilutions in the final aqueous assay buffer. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent effects that could impact cell viability and assay performance.[1]

  • Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance solubility. The choice of agent will depend on the specific compound and assay system.

  • pH Adjustment: If your antagonist has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.

  • Sonication: Applying ultrasonic energy can help to break down compound aggregates and improve dissolution.

Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?

Answer:

High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate determination of binding affinity. Here’s a troubleshooting guide:

Potential CauseSolution(s)
Radioligand Issues
Radioligand concentration too highUse a radioligand concentration at or below its Kd value.
Radioligand degradationUse fresh radioligand and store it properly to prevent degradation.
Assay Conditions
Inadequate blocking of non-specific sitesIncrease the concentration of the unlabeled ligand used to define NSB (e.g., 1 µM of unlabeled AVP).[1] Add bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to block non-specific binding to plasticware and membranes.[1]
Insufficient washingOptimize the number and duration of wash steps to effectively remove unbound radioligand.
Membrane Preparation
Poor quality of cell membranesEnsure proper homogenization and centrifugation steps during membrane preparation to remove cytosolic proteins that may contribute to NSB.

Question: The signal-to-background ratio in my calcium mobilization assay is low. How can I improve it?

Answer:

A low signal-to-background ratio in a calcium mobilization assay can make it difficult to accurately measure the antagonist's effect. Consider these optimization steps:

Potential CauseSolution(s)
Cellular Factors
Low receptor expression or poor G-protein couplingUse a cell line with confirmed high and robust expression of the V1A receptor and its coupling to the Gαq/11 pathway.[1]
Cell health and viability issuesEnsure cell monolayers are healthy and not "leaky." Use a positive control like ATP, which acts on endogenous receptors, to confirm cell responsiveness.[1]
Dye Loading and Signal Detection
Poor loading of the calcium-sensitive dye (e.g., Fluo-4 AM)Optimize dye concentration and incubation time. A mild detergent like Pluronic F-127 can be included to facilitate dye loading.[1]
Phototoxicity or dye bleachingMinimize the exposure of dye-loaded cells to light and use the lowest effective excitation intensity on the fluorescence reader.[1]
Agonist Concentration
Suboptimal agonist stimulationFor antagonist mode, use an agonist concentration at or above its EC80 to ensure a robust and reproducible signal.
In Vivo Assays

Question: My V1A antagonist is not showing the expected efficacy in an in vivo model. What are the possible reasons?

Answer:

Lack of in vivo efficacy can stem from a variety of factors related to the compound's properties and the experimental design.

  • Pharmacokinetics and Bioavailability: The antagonist may have poor oral bioavailability, rapid metabolism, or low penetration across the blood-brain barrier (for CNS targets).[2][3][4] Pharmacokinetic studies are essential to determine the compound's concentration in plasma and the target tissue.[2][3]

  • Off-Target Effects: The antagonist may interact with other receptors or targets, leading to unexpected physiological responses that mask its V1A-mediated effects. A broad selectivity screen against a panel of receptors, transporters, and ion channels can help identify potential off-target activities.[2][3]

  • Experimental Model: The chosen animal model may not be appropriate for the specific hypothesis being tested, or the V1A receptor may not play a significant role in the pathophysiology of that model.

  • Dosing and Administration: The dose, route of administration, and dosing frequency may not be optimal to achieve and maintain a therapeutic concentration of the antagonist at the target site.

Frequently Asked Questions (FAQs)

Q1: How can I ensure the selectivity of my V1A antagonist?

A1: To confirm the selectivity of your V1A antagonist, it is crucial to test its binding affinity and functional activity against related receptors, particularly the vasopressin V1b and V2 receptors, and the oxytocin receptor (OTR).[1][2][3] A highly selective antagonist should exhibit a significantly greater affinity (e.g., >100-fold) for the V1A receptor compared to the other receptor subtypes.[1] Employing cell lines that individually express each receptor subtype is recommended to avoid confounding results from endogenous receptors.[1]

Q2: What are the key differences in signaling pathways between V1A and V2 receptors that I should consider in my experiments?

A2: V1A and V2 receptors couple to different G proteins and activate distinct downstream signaling cascades. The V1A receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium concentrations.[6][7] In contrast, the V2 receptor couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] These differences are fundamental for designing appropriate functional assays to characterize your antagonist.

Q3: What are some examples of commercially available V1A antagonists and their binding affinities?

A3: Several V1A antagonists have been developed with varying affinities and selectivities. Here is a summary of some examples:

AntagonistReceptorSpeciesKi / IC50
Relcovaptan (SR-49059)V1AHumanKi = 1.3 ± 0.2 nM
SRX246V1AHumanKi = 0.3 nM[8]
ML389V1AHumanIC50 = 40 nM[2][3][4][8]
ConivaptanV1ARatKi = 0.48 nM[8]
Representative Compound (Sanofi-Aventis)V1AHumanIC50 = 0.82 nM[9]
Linear V1a antagonistV1A-Ki = 1.2 ± 0.2 nM

Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: V1A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the V1A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).[1]

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or another suitable V1A-selective radiolabeled antagonist.[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[1]

  • Test compound (unlabeled antagonist).

  • Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled AVP.[1]

  • 96-well plates and filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of a V1A antagonist to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • A cell line stably expressing the human V1A receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[1][10][11]

  • Pluronic F-127.[1]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • V1A receptor agonist (e.g., Arginine Vasopressin).

  • Test compound (V1A antagonist).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for a specified time to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (antagonist) at various concentrations to the wells and incubate for a predetermined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the V1A agonist at a concentration that elicits a maximal or near-maximal response (e.g., EC₈₀).

  • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the response against the log concentration of the antagonist to generate an inhibition curve and determine the IC₅₀ value.

Visualizations

V1A_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds Gq11 Gαq/11 V1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Vasoconstriction, Hypertrophy) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: V1A receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (V1b, V2, OTR) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, BBB penetration) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Behavioral, Cardiovascular) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General experimental workflow for V1A antagonist development.

References

Technical Support Center: RG7713 and In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed in vitro off-target screening data for RG7713, a selective vasopressin 1a (V1a) receptor antagonist, is not extensively available in the public domain. The following information is based on the known pharmacology of the vasopressin receptor family and general principles of drug discovery to guide researchers in assessing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for a selective V1a receptor antagonist like this compound?

Due to high structural homology, the most probable off-targets for a V1a receptor antagonist are other members of the vasopressin and oxytocin receptor family. These include the vasopressin 1b (V1b) receptor, the vasopressin 2 (V2) receptor, and the oxytocin receptor (OTR). Cross-reactivity with these receptors could lead to unintended biological effects in your in vitro systems.

Q2: Why should I be concerned about potential off-target effects in my in vitro experiments?

Q3: How can I assess the selectivity of my V1a receptor antagonist in vitro?

The selectivity of a compound is typically determined by comparing its binding affinity (Ki) or functional potency (IC50/EC50) at the intended target (V1a) versus potential off-targets. A compound is generally considered selective if it exhibits a significantly higher affinity/potency for the on-target receptor. A common threshold for selectivity is a 100-fold difference in affinity/potency.

Troubleshooting Guides

Problem 1: I am using this compound to block V1a receptor signaling in my cell line, but I am observing an unexpected increase in intracellular calcium upon stimulation with vasopressin.

  • Possible Cause: Your cell line may endogenously express other vasopressin receptor subtypes, such as the V1b receptor, which also signals through the Gq/11 pathway to mobilize intracellular calcium. This compound might not be as selective as assumed in your specific experimental context and could be failing to inhibit the V1b receptor, or it might be acting as an agonist at this off-target.

  • Troubleshooting Steps:

    • Characterize your cell line: Perform RT-qPCR or Western blotting to determine the expression profile of V1a, V1b, V2, and oxytocin receptors in your cell line.

    • Perform a concentration-response curve: Test a wide range of this compound concentrations to see if the unexpected effect is dose-dependent.

    • Use a more selective antagonist: If V1b expression is confirmed, consider using a V1b-selective antagonist as a control to see if it blocks the unexpected calcium signal.

Problem 2: My experimental results with this compound are inconsistent across different batches of the compound.

  • Possible Cause: The purity and integrity of the compound can vary between batches. Impurities could have their own biological activities, leading to inconsistent results.

  • Troubleshooting Steps:

    • Verify compound identity and purity: Use analytical methods like HPLC-MS to confirm the identity and purity of each batch of this compound.

    • Source from a reliable vendor: Ensure you are obtaining the compound from a reputable supplier that provides a certificate of analysis.

    • Aliquot and store properly: To avoid degradation, aliquot the compound upon receipt and store it at the recommended temperature, protected from light and moisture.

Data Presentation

Table 1: Hypothetical In Vitro Selectivity Profile of a V1a Receptor Antagonist

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Fold Selectivity (vs. V1a)
V1a (On-target) 1.2 2.5 -
V1b150320125x
V2>10,000>10,000>8333x
Oxytocin (OTR)8501200708x

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., V1a, V1b, V2, or OTR).

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of a compound to inhibit the Gq/11-mediated increase in intracellular calcium in response to an agonist.

  • Cell Culture and Dye Loading:

    • Plate cells expressing the receptor of interest (e.g., V1a or V1b) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment and Stimulation:

    • Add increasing concentrations of the antagonist (e.g., this compound) to the wells and incubate for a specified pre-incubation time.

    • Add a fixed concentration (typically the EC80) of the agonist (e.g., vasopressin) to stimulate the receptor.

  • Signal Detection:

    • Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_V1a_V1b V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling cluster_OTR Oxytocin Receptor Signaling AVP Arginine Vasopressin V1aR V1a Receptor AVP->V1aR V1bR V1b Receptor AVP->V1bR Gq11 Gq/11 V1aR->Gq11 V1bR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC AVP_V2 Arginine Vasopressin V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA OXT Oxytocin OTR Oxytocin Receptor OXT->OTR Gq11_OTR Gq/11 OTR->Gq11_OTR PLC_OTR Phospholipase C Gq11_OTR->PLC_OTR Ca2_OTR Ca2+ Mobilization PLC_OTR->Ca2_OTR

Caption: Signaling pathways of vasopressin and oxytocin receptors.

G start Start: Have a selective V1a antagonist receptor_panel Primary Screen: Assess binding to V1a, V1b, V2, and OTR (Radioligand Binding Assay) start->receptor_panel calculate_ki Calculate Ki values and determine binding selectivity receptor_panel->calculate_ki functional_assay Secondary Screen: Assess functional activity at receptors with significant binding (e.g., Calcium Mobilization, cAMP assay) calculate_ki->functional_assay calculate_ic50 Calculate IC50 values and determine functional selectivity functional_assay->calculate_ic50 broad_panel Extended Profiling (Optional): Screen against a broad panel of GPCRs, ion channels, and kinases calculate_ic50->broad_panel analyze_data Analyze data and create selectivity profile calculate_ic50->analyze_data broad_panel->analyze_data end End: Characterized V1a antagonist analyze_data->end

Caption: Experimental workflow for assessing in vitro off-target effects.

G start Unexpected in vitro result with V1a antagonist check_compound Is the compound identity and purity confirmed? start->check_compound yes_compound Yes check_compound->yes_compound Yes no_compound No check_compound->no_compound No check_cells Does your cell line express other vasopressin/oxytocin receptors? yes_compound->check_cells verify_compound Action: Verify compound with analytical chemistry (HPLC-MS) no_compound->verify_compound yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No perform_dose_response Action: Perform dose-response curves with selective antagonists for each potential off-target yes_cells->perform_dose_response characterize_cells Action: Profile receptor expression (RT-qPCR, Western Blot) no_cells->characterize_cells consider_other Result suggests other off-targets or non-specific effects. Consider broad panel screening. perform_dose_response->consider_other

Caption: Troubleshooting unexpected in vitro results.

Technical Support Center: Optimizing RG7713 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RG7713 for cell viability experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it affect cell viability?

This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by arginine vasopressin (AVP), stimulates the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4]

While the primary therapeutic target of this compound is in the central nervous system for conditions like Autism Spectrum Disorder, the V1a receptor is also expressed in various peripheral tissues, including vascular smooth muscle, hepatocytes, and platelets.[1][5] In some cell types, such as vascular smooth muscle cells, AVP can stimulate protein synthesis and hypertrophy, but not proliferation.[4][6] Therefore, the effect of this compound on cell viability is expected to be cell-type dependent and related to the blockade of these signaling pathways. Direct cytotoxicity is not its primary mechanism, so effects on cell viability may be subtle and require sensitive assays.

Q2: Which cell lines are suitable for studying the effects of this compound on cell viability?

The choice of cell line is critical and should be based on the expression of the vasopressin V1a receptor (AVPR1A). Several commercially available cell lines express recombinant human AVPR1A, including:

  • HEK293 cells stably expressing human AVPR1A: These are a common choice for studying GPCRs.[5]

  • 1321N1 human astrocytoma cells expressing human AVPR1A: Another suitable model for neurological research.

  • CHO-K1 cells stably expressing human AVPR1A: Often used for their low endogenous GPCR expression.

Additionally, primary cells or cell lines known to endogenously express AVPR1A, such as vascular smooth muscle cells or certain cancer cell lines, could be used.[1][4] It is essential to verify AVPR1A expression in your chosen cell line before initiating experiments.

Q3: What is a recommended starting concentration range for this compound in a cell viability assay?

For a novel compound in a new assay, a broad concentration range is recommended to determine the dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series.[2]

Parameter Recommendation Rationale
Starting Concentration 10 mMA high starting point for a stock solution, typically in DMSO.
Highest Test Concentration 10 µM - 100 µMTo observe a maximal effect, if any.[7]
Lowest Test Concentration 1 nM - 10 nMTo determine the lower end of the dose-response curve.
Dilution Series 1:3 or 1:10 serial dilutionsTo cover a wide range of concentrations efficiently.[8]

Example Dilution Series (1:10): 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

Q4: How should I prepare and store this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2]

  • Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide

Issue Possible Cause Solution
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Pipetting errors.Use calibrated pipettes and practice consistent pipetting technique. Consider using a multi-channel pipette for adding reagents.
"Edge effect" in 96-well plates.[9]Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9]
No effect of this compound on cell viability Concentration is too low.Test a higher concentration range (e.g., up to 200 µM).
Cell line does not express functional V1a receptors.Confirm V1a receptor expression using RT-qPCR, Western blot, or a functional assay with a known agonist (AVP).
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2]
Compound instability.Prepare fresh dilutions for each experiment. Ensure proper storage of the stock solution.
Unexpected increase in cell viability Off-target effects.This is a possibility with any small molecule. Consider using a secondary assay to confirm the results.
Assay interference.Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents in MTT assays). Run a cell-free control with the compound and assay reagents.
High background in viability assay Contamination of culture medium.Use fresh, sterile medium and reagents. Check for microbial contamination under a microscope.
Assay reagent degradation.Ensure assay reagents are stored correctly and are not expired.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Culture your chosen V1a receptor-expressing cell line to ~80% confluency.

  • Seeding: Prepare a serial dilution of cells (e.g., 1,000 to 20,000 cells/well) in a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT or MTS) at each time point.

  • Analysis: Plot cell number versus absorbance/fluorescence. The optimal seeding density is the one that gives a linear response and is in the exponential growth phase at the end of the experiment.

Protocol 2: MTT Cell Viability Assay for this compound
  • Cell Seeding: Seed the V1a receptor-expressing cells at the predetermined optimal density in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength between 500 and 600 nm.[10]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).[11][12]

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Signaling This compound This compound V1aR V1a Receptor This compound->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 AVP Arginine Vasopressin (AVP) AVP->V1aR Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Protein Synthesis, Hypertrophy) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound signaling pathway antagonism.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A 1. Culture V1aR- expressing cells B 2. Determine optimal seeding density A->B C 3. Seed cells in 96-well plate B->C D 4. Prepare serial dilutions of this compound E 5. Treat cells with This compound and controls D->E F 6. Incubate for defined period (e.g., 48h) E->F G 7. Perform cell viability assay (e.g., MTT) H 8. Measure absorbance/ fluorescence G->H I 9. Calculate % viability and determine IC50 H->I G start High variability between replicates? q1 Consistent cell seeding? start->q1 q2 Calibrated pipettes? q1->q2 Yes sol1 Ensure homogenous cell suspension q1->sol1 No q3 Avoiding edge effects? q2->q3 Yes sol2 Use proper pipetting technique q2->sol2 No sol3 Fill outer wells with PBS/media q3->sol3 No

References

troubleshooting RG7713 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RG7713, a vasopressin 1a (V1a) receptor antagonist. Given the observed inconsistencies in clinical trial results, this guide aims to help researchers identify and address potential sources of variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the vasopressin 1a (V1a) receptor.[1] The vasopressin system, particularly the V1a receptor, is implicated in social cognition and behavior.[1][2] this compound is being investigated for its potential to modulate social communication deficits in conditions such as Autism Spectrum Disorder (ASD) by blocking the action of arginine vasopressin (AVP) at the V1a receptor.[3][4][5]

Q2: Why have the clinical trial results for this compound been inconsistent?

Clinical trials of this compound and other V1a receptor antagonists have yielded contradictory results.[2] For instance, some studies have shown improvements in certain aspects of social communication, while others have not demonstrated significant effects on the core symptoms of ASD.[2] This variability may be attributed to several factors, including small sample sizes, differences in patient populations, the specific endpoints measured, and the complexity of the underlying neurobiology.[3][4]

Q3: What are the reported effects of this compound in clinical studies?

In a study with high-functioning adult males with ASD, a single 20 mg intravenous dose of this compound showed some effects on exploratory biomarkers. For example, it was associated with an increase in biological motion orienting preference in eye-tracking studies (Effect Size=0.8, p=0.047).[1][3][4] However, its effect on a composite score for social communication was not significant (ES=0.2, p=0.29).[1][3][4] Interestingly, the study also noted a reduced ability to detect certain emotions like lust (ES=-0.8, p=0.03) and fear (ES=-0.7, p=0.07) in affective speech recognition tasks.[1][3][4]

Troubleshooting Guides

Issue 1: High Variability in In-Vitro Assay Results
Potential Cause Troubleshooting Step Rationale
Cell Line HeterogeneityPerform regular cell line authentication and characterization. Use low passage number cells for experiments.Genetic drift in cultured cells can alter V1a receptor expression levels and signaling efficiency.
Inconsistent Ligand ActivityAliquot and store this compound at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a dose-response curve in every experiment.Improper storage or handling can degrade the compound, leading to variable potency.
Variable Receptor ExpressionMonitor V1a receptor mRNA and protein levels across experimental batches.Fluctuations in cell culture conditions (e.g., confluency, serum batch) can impact receptor expression.
Assay Endpoint SensitivityOptimize the assay readout (e.g., intracellular calcium mobilization, reporter gene expression) for a robust signal-to-noise ratio.A sensitive and reproducible endpoint is crucial for detecting subtle antagonistic effects.
Issue 2: In-Vivo Study Results are Not Reproducible
Potential Cause Troubleshooting Step Rationale
Pharmacokinetic VariabilityDetermine the pharmacokinetic profile of this compound in your specific animal model to ensure adequate CNS exposure and receptor occupancy. A study in humans indicated that a 20 mg dose resulted in approximately 90% V1a receptor occupancy in the CNS for at least 8 hours.[1]Species differences in metabolism and blood-brain barrier penetration can significantly alter the effective dose.
Animal Model LimitationsCarefully select the animal model to ensure it recapitulates the specific aspects of the phenotype you are studying.The predictive validity of animal models for complex neuropsychiatric disorders can be limited.
Behavioral Assay ConditionsStandardize all behavioral testing parameters, including time of day, lighting conditions, and handling procedures.Minor variations in the experimental environment can significantly impact behavioral readouts.
Dose SelectionConduct a thorough dose-response study to identify the optimal therapeutic window. A meta-analysis has suggested that lower doses (<10 mg) of V1a receptor antagonists may be more effective in reducing core ASD symptoms.[2]The relationship between dose, receptor occupancy, and behavioral effect may be non-linear.

Quantitative Data Summary

The following table summarizes key quantitative results from a proof-of-mechanism study of this compound in high-functioning adults with ASD.[1][3][4]

Outcome MeasureResult with this compoundEffect Size (ES)p-value
Eye-Tracking
Biological Motion Orienting PreferenceIncreased0.80.047
Composite ScoreNon-significant improvement0.20.29
Affective Speech Recognition (ASR)
Ability to Detect LustReduced-0.80.03
Ability to Detect FearNon-significant reduction-0.70.07
Overall ASR Performance ScoreNon-significant reduction-0.10.59

Experimental Protocols

Key Experiment: In-Vitro V1a Receptor Antagonist Activity Assay

This protocol describes a cell-based assay to measure the antagonist activity of this compound on the human V1a receptor.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human V1a receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Calcium Flux Assay:

  • Wash cells once with HBSS buffer.
  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
  • Wash cells twice with HBSS to remove excess dye.
  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.
  • Add a pre-determined EC80 concentration of arginine vasopressin (AVP) to all wells.
  • Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

3. Data Analysis:

  • Calculate the percentage of inhibition of the AVP response for each concentration of this compound.
  • Plot the percentage of inhibition against the log concentration of this compound.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

G cluster_0 V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq_protein Gq Protein V1aR->Gq_protein Activates This compound This compound This compound->V1aR Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Social Behavior Modulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor signaling pathway and the inhibitory action of this compound.

G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Reagents Verify Compound Integrity & Reagent Quality Start->Check_Reagents Check_Protocol Review Experimental Protocol & Parameters Start->Check_Protocol Check_System Assess Biological System (Cell Line/Animal Model) Start->Check_System Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Standardized? Check_Protocol->Protocol_OK System_OK System Validated? Check_System->System_OK Reagents_OK->Protocol_OK Yes Optimize_Reagents Re-aliquot Compound, Use Fresh Reagents Reagents_OK->Optimize_Reagents No Protocol_OK->System_OK Yes Optimize_Protocol Standardize Handling, Timing, and Conditions Protocol_OK->Optimize_Protocol No Optimize_System Authenticate Cell Line, Validate Animal Model System_OK->Optimize_System No Rerun_Experiment Rerun Experiment with Optimized Conditions System_OK->Rerun_Experiment Yes Optimize_Reagents->Rerun_Experiment Optimize_Protocol->Rerun_Experiment Optimize_System->Rerun_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_2 Experimental Workflow for In-Vitro Calcium Flux Assay Plate_Cells 1. Plate V1aR-expressing HEK293 cells in 96-well plate Incubate_24h 2. Incubate for 24 hours Plate_Cells->Incubate_24h Load_Dye 3. Load cells with calcium-sensitive dye Incubate_24h->Load_Dye Add_this compound 4. Add this compound or vehicle (pre-incubation) Load_Dye->Add_this compound Add_AVP 5. Add AVP (agonist) to stimulate cells Add_this compound->Add_AVP Measure_Fluorescence 6. Measure fluorescence change immediately Add_AVP->Measure_Fluorescence Analyze_Data 7. Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Step-by-step workflow for a cell-based V1a receptor antagonist assay.

References

RG7713 degradation in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of RG7713 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q2: How long is this compound stable in aqueous solutions for cell-based assays?

This compound is susceptible to degradation in aqueous solutions. It is strongly advised to prepare fresh dilutions from a frozen stock solution immediately before each experiment. Long-term storage of this compound in aqueous buffers is not recommended as it can lead to the formation of degradation products and a decrease in the compound's potency.

Q3: I observed a decrease in the activity of my this compound solution. What could be the cause?

A decrease in activity is likely due to the degradation of this compound. Several factors can contribute to this:

  • Improper Storage: Storing stock solutions at room temperature or for extended periods at -20°C can lead to degradation.

  • Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and promote degradation.

  • Aqueous Solution Instability: As mentioned, this compound is less stable in aqueous media. Preparing and using the diluted solution on the same day is crucial.

  • Exposure to Light: Photodegradation can occur with prolonged exposure to light. It is advisable to protect solutions from light.

Q4: What are the known degradation pathways for this compound?

While specific public data on this compound degradation pathways is limited, small molecules with similar functional groups are often susceptible to hydrolysis and oxidation. Hydrolysis of the amide bond and oxidation of the indole ring are potential degradation pathways. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution.Prepare fresh dilutions from a new aliquot of frozen stock solution for each experiment. Ensure proper storage of stock solutions at -80°C.
Precipitate formation in the solution Poor solubility or compound degradation.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system. If precipitation occurs upon dilution in aqueous buffer, consider optimizing the formulation with solubilizing agents, subject to experimental compatibility.
Loss of compound potency over a short period Instability in the specific buffer or medium used.Assess the stability of this compound in your experimental buffer by performing a time-course experiment and analyzing the compound's integrity by HPLC. Consider adjusting the pH of the buffer if it is suspected to contribute to degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in a DMSO stock solution and a typical aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at different storage conditions. This data is representative and intended for guidance.

Solvent Storage Temperature Time Purity (%)
DMSO-80°C1 year>98%
DMSO-20°C1 month>95%
DMSO4°C1 week~90%
DMSORoom Temperature (25°C)24 hours~85%
PBS (pH 7.4) with 0.1% DMSO4°C24 hours~80%
PBS (pH 7.4) with 0.1% DMSORoom Temperature (25°C)8 hours~70%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and identify potential degradation products of this compound in a given solution over time.

  • Materials: this compound solution, HPLC system with a UV detector, C18 column, mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

  • Procedure:

    • Prepare the this compound solution in the desired solvent and at the desired concentration.

    • Divide the solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C).

    • At each time point, inject an aliquot into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Calculate the peak area of the parent this compound compound and any new peaks that appear, which may represent degradation products.

    • Determine the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Visualizations

cluster_workflow Experimental Workflow: this compound Stability Assessment prep Prepare this compound Solution aliquot Aliquot for Time Points prep->aliquot store Store at Desired Conditions aliquot->store hplc Analyze by HPLC store->hplc At T=0, 2, 4, 8, 24h data Calculate % Purity hplc->data

Caption: Workflow for assessing this compound stability over time.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis (e.g., acidic or basic conditions) This compound->Hydrolysis Oxidation Oxidation (e.g., exposure to air/light) This compound->Oxidation Product_A Degradation Product A (Amide Cleavage) Hydrolysis->Product_A Product_B Degradation Product B (Indole Oxidation) Oxidation->Product_B

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for this compound Experiments start Inconsistent Results? check_storage Check Stock Solution Storage Conditions start->check_storage Yes check_aliquoting Were Aliquots Used? check_storage->check_aliquoting OK new_stock Use New Stock Vial check_storage->new_stock Improper check_dilution Fresh Dilution Made? check_aliquoting->check_dilution Yes new_aliquot Use New Aliquot check_aliquoting->new_aliquot No solution_stable Solution Stable check_dilution->solution_stable Yes fresh_dilution Prepare Fresh Dilution check_dilution->fresh_dilution No

Caption: Decision tree for troubleshooting this compound stability issues.

References

minimizing RG7713 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when working with assays involving the vasopressin 1a (V1a) receptor antagonist, RG7713.

Troubleshooting Guide: Minimizing this compound Non-Specific Binding

Issue 1: High Background in ELISA-based this compound Quantification

Symptoms:

  • High signal in negative control wells (no this compound).

  • Low signal-to-noise ratio.

  • Inconsistent results between replicate wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Optimize blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[1][2][3] Increase blocking incubation time or temperature.[1]
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[4][5]
Insufficient Washing Increase the number of wash steps and/or the volume of wash buffer.[4][5][6] Adding a detergent like Tween-20 to the wash buffer can also help.[5][7]
Cross-Reactivity of Antibodies Use affinity-purified or monoclonal antibodies to ensure high specificity.[4] If using a polyclonal antibody, consider pre-adsorbing it against a sample matrix without the analyte.
Matrix Effects Dilute the sample in an appropriate assay buffer. The use of specialized diluents containing blocking agents can help mitigate interference from components in the sample matrix.[8]
Issue 2: Non-Specific Binding in Co-Immunoprecipitation (Co-IP) with this compound Target

Symptoms:

  • Presence of non-specific proteins in the final eluate when analyzed by Western Blot.

  • High background in the control lane (e.g., beads-only or isotype control).[9]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with beads before adding the primary antibody.[4][9] This will remove proteins that non-specifically bind to the beads. Block the beads with BSA or another suitable blocking agent before use.[4]
Inappropriate Lysis Buffer Optimize the salt and detergent concentrations in the lysis buffer. High salt concentrations can disrupt weak protein-protein interactions, while low salt can increase non-specific binding.[10] Avoid harsh detergents like SDS that can denature proteins.[9]
Insufficient Washing Increase the number and stringency of washes.[9][10] This can be achieved by increasing the salt or detergent concentration in the wash buffer.[11]
Too Much Antibody or Lysate Using excessive amounts of antibody or protein lysate can lead to an increase in non-specific binding.[4] Titrate the antibody concentration and consider using a lower amount of lysate.
Antibody Cross-Reactivity Use a high-quality, specific antibody for immunoprecipitation. Perform an isotype control experiment to ensure the observed binding is not due to non-specific interactions with the antibody.[9]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

A1: Non-specific binding refers to the attachment of a substance, such as an antibody or a small molecule like this compound, to surfaces or other molecules in an assay in an unintended and non-specific manner.[12][13] This can lead to high background signals and inaccurate results.[12]

Q2: How can I choose the best blocking agent for my assay?

A2: The ideal blocking agent depends on the specific components of your assay.[2] It is recommended to empirically test several different blocking agents, such as BSA, casein (non-fat dry milk), and commercially available protein-based or protein-free blockers, to determine which one provides the lowest background without compromising the specific signal.[2][3]

Q3: Can the type of microplate used affect non-specific binding?

A3: Yes, the surface chemistry of the microplate can influence non-specific binding. Plates are available with different binding properties (e.g., high, medium, low binding). For some assays, using a plate with a lower binding capacity can help reduce background.

Q4: What is the purpose of a pre-clearing step in co-immunoprecipitation?

A4: Pre-clearing involves incubating the cell lysate with beads (without the specific antibody) before the immunoprecipitation step.[9] This removes proteins that have a natural affinity for the beads, thereby reducing the background in your final eluate.[4][9]

Q5: How does the salt concentration in buffers affect non-specific binding?

A5: Salt concentration can influence ionic interactions. Increasing the salt concentration in wash buffers can help to disrupt non-specific ionic interactions, thereby reducing background.[5][10] However, excessively high salt concentrations can also disrupt specific protein-protein interactions, so optimization is key.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in an ELISA
  • Plate Coating: Coat a 96-well plate with the target protein for this compound and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, a commercial protein-free blocker).

    • Add 200 µL of each blocking buffer to a set of wells.

    • Incubate for 1-2 hours at room temperature or 37°C.[1]

  • Washing: Repeat the washing step.

  • Sample Incubation: Add your samples and controls (including a no-RG7713 control for background measurement) and proceed with the standard ELISA protocol.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition to determine the most effective one.

Protocol 2: Pre-clearing Lysate for Co-Immunoprecipitation
  • Cell Lysis: Prepare your cell lysate using a non-denaturing lysis buffer containing protease inhibitors.[14] Keep the lysate on ice.

  • Bead Preparation: Resuspend your protein A/G beads in lysis buffer.

  • Pre-clearing:

    • Add 20-30 µL of the bead slurry to 1 mg of your cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifugation: Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1-2 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube. This lysate is now ready for your immunoprecipitation experiment.

  • Immunoprecipitation: Add your primary antibody to the pre-cleared lysate and proceed with your co-immunoprecipitation protocol.

Data Presentation

Table 1: Effect of Different Blocking Agents on ELISA Background Signal
Blocking AgentAverage Background Signal (OD450)Signal-to-Noise Ratio
1% BSA in PBS0.15010.5
5% Non-Fat Dry Milk in PBS0.12512.8
Commercial Blocker A0.09516.3
No Blocking0.4502.1

This table illustrates how different blocking agents can impact the background signal and the overall quality of an ELISA. A lower background and higher signal-to-noise ratio indicate better performance.

Table 2: Impact of Wash Buffer Stringency on Non-Specific Protein Pulldown in Co-IP
Wash Buffer Salt Concentration (NaCl)Relative Amount of Non-Specific Protein ARelative Amount of Non-Specific Protein B
150 mM++++++
300 mM+++
500 mM++/-

This table demonstrates that increasing the salt concentration in the wash buffer can effectively reduce the amount of non-specifically bound proteins in a co-immunoprecipitation experiment. The "+" symbols represent a qualitative assessment of the amount of non-specific protein detected by Western Blot.

Visualizations

experimental_workflow cluster_elisa ELISA Troubleshooting Workflow elisa_start High Background Detected elisa_q1 Optimize Blocking? elisa_start->elisa_q1 elisa_a1 Test Different Blockers (BSA, Milk, Commercial) elisa_q1->elisa_a1 Yes elisa_q2 Titrate Antibodies? elisa_q1->elisa_q2 No elisa_a1->elisa_q2 elisa_a2 Determine Optimal Concentration elisa_q2->elisa_a2 Yes elisa_q3 Improve Washing? elisa_q2->elisa_q3 No elisa_a2->elisa_q3 elisa_a3 Increase Wash Steps and/or Volume elisa_q3->elisa_a3 Yes elisa_end Low Background Achieved elisa_q3->elisa_end No elisa_a3->elisa_end

Caption: A troubleshooting workflow for addressing high background in ELISA.

co_ip_workflow cluster_coip Co-IP Non-Specific Binding Reduction coip_start Prepare Cell Lysate preclear Pre-clear Lysate with Beads coip_start->preclear ip Immunoprecipitation (Add Specific Antibody) preclear->ip wash Wash Bead Complex (Optimize Buffer Stringency) ip->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Key steps to minimize non-specific binding in a Co-IP experiment.

signaling_pathway cluster_pathway Hypothetical this compound Target Pathway This compound This compound v1a_receptor V1a Receptor This compound->v1a_receptor Antagonist g_protein Gq/11 v1a_receptor->g_protein Activates plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc

Caption: A simplified diagram of a signaling pathway involving the V1a receptor, the target of this compound.

References

Technical Support Center: RGX-521 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RGX-521" is a representative, hypothetical small molecule inhibitor used in this guide for illustrative purposes. The protocols and data provided are based on common practices for preclinical in vivo studies of compounds with similar characteristics.

Introduction to RGX-521: RGX-521 is a potent and selective, non-ATP-competitive inhibitor of MEK1/2 kinases.[][2] Like many kinase inhibitors, RGX-521 is a lipophilic molecule with low aqueous solubility, presenting a challenge for formulation and delivery in in vivo animal studies. This guide provides detailed information on the recommended vehicle control, troubleshooting for common experimental issues, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the formulation and administration of RGX-521 for in vivo experiments.

Issue 1: Precipitation of RGX-521 in the Formulation

  • Question: I've prepared the RGX-521 formulation according to the protocol, but I see solid particles or cloudiness. What should I do?

  • Answer: Precipitation indicates that RGX-521 is not fully dissolved or is falling out of solution. This can lead to inaccurate dosing and potential toxicity. Follow these troubleshooting steps:

    • Verify the Order of Solvent Addition: The sequence of adding solvents is critical. Always dissolve RGX-521 completely in DMSO first before adding co-solvents like PEG400 or aqueous components.[3]

    • Ensure Complete Initial Dissolution: Use a vortex mixer and sonication to ensure the compound is fully dissolved in DMSO before proceeding to the next step. The solution should be perfectly clear.

    • Control Temperature: Prepare the formulation at room temperature. A sudden drop in temperature during preparation, such as adding cold saline, can cause precipitation.[3]

    • Check Vehicle Component Quality: Ensure all vehicle components (DMSO, PEG400, Tween 80) are high-quality and stored correctly. DMSO, for example, is hygroscopic and should be from a recently opened bottle.[3]

    If precipitation persists, consider modifying the vehicle composition as outlined in the table below. Always conduct a tolerability study for any new vehicle formulation before using it in a large-scale efficacy experiment.[4]

    dot

    G start Precipitation Observed q1 Was the order of solvent addition correct? (RGX-521 in DMSO first) start->q1 s1 Re-prepare following the correct solvent addition protocol. q1->s1 No q2 Was sonication used to fully dissolve in DMSO? q1->q2 Yes s1->q2 s2 Apply sonication until the DMSO/RGX-521 solution is clear. q2->s2 No q3 Was the aqueous component added slowly? q2->q3 Yes s2->q3 s3 Re-prepare, adding the saline or PBS dropwise while vortexing. q3->s3 No end If problem persists, consider vehicle modification and re-evaluation of solubility. q3->end Yes s3->end

    Caption: Troubleshooting workflow for formulation precipitation issues.

Issue 2: Adverse Effects in the Vehicle Control Group

  • Question: The animals in my vehicle control group are showing signs of toxicity (e.g., weight loss, lethargy, skin irritation at the injection site). Why is this happening?

  • Answer: Adverse effects in the vehicle control group indicate that one or more components of the vehicle are causing toxicity at the administered concentration and volume.[5]

    • Possible Cause: The concentration of DMSO or Tween 80 may be too high. While effective solubilizers, these can cause local irritation, hemolysis, or systemic toxicity at high doses.

    • Solution:

      • Reduce Co-solvent Concentration: The first step is to reduce the percentage of DMSO and/or Tween 80 in the formulation.

      • Conduct a Vehicle Tolerability Study: Before starting a large efficacy study, it is crucial to determine the Maximum Tolerated Dose (MTD) of the vehicle itself.[4] Administer different vehicle formulations to small groups of animals and monitor them for adverse effects.

      • Consider Alternative Vehicles: If reducing co-solvent concentrations is not feasible due to the compound's low solubility, you may need to explore alternative formulations, such as those based on cyclodextrins or lipid emulsions.[4]

Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency

  • Question: RGX-521 is potent in my cell-based assays, but I'm not seeing any tumor growth inhibition in my xenograft study. What could be the problem?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[6] The issue often lies with pharmacokinetics (PK) or formulation.

    • Possible Causes:

      • Poor Bioavailability: The compound may not be adequately absorbed and/or may be rapidly metabolized, resulting in insufficient exposure at the tumor site.[7]

      • Instability: The compound may be unstable in the formulation or may degrade quickly after administration.

      • Dosing Regimen: The dose level or frequency may be insufficient to maintain a therapeutic concentration.

    • Solution:

      • Conduct a Pilot PK Study: Before a full efficacy study, perform a pilot pharmacokinetic study. Administer a single dose of RGX-521 to a small number of animals and collect blood samples at various time points to measure drug concentration. This will determine key parameters like Cmax (maximum concentration) and AUC (total exposure).

      • Assess Formulation Stability: Analyze the concentration of RGX-521 in the prepared formulation at the beginning and end of the experiment day to ensure it remains stable.

      • Correlate Exposure with Efficacy: Correlate the plasma exposure levels from the PK study with the concentrations required for efficacy in your in vitro models. This will help determine if the in vivo dose is sufficient.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential for in vivo studies? A1: A vehicle control is a formulation given to the control group of animals that contains all the same components (solvents, excipients) as the experimental drug formulation but without the active drug (the API).[5] It is absolutely critical because the solvents themselves can have biological effects.[4][8] By comparing the drug-treated group to the vehicle-treated group, researchers can confidently attribute any observed effects to the drug itself, rather than to the delivery medium.[5]

Q2: What are the functions of each component in the recommended RGX-521 vehicle? A2: The standard vehicle for poorly soluble compounds like RGX-521 is a multi-component system designed to safely and effectively deliver the drug.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent used to create the initial stock solution of the drug.[5]

  • Polyethylene Glycol 400 (PEG400): A co-solvent that helps keep the drug in solution when the aqueous component is added.

  • Tween 80 (Polysorbate 80): A surfactant that improves the solubility and stability of the formulation, preventing the drug from precipitating.[5]

  • Saline or PBS: The aqueous base used to bring the formulation to the final desired volume and make it more physiologically compatible for injection.[5]

Q3: How long can I store the prepared RGX-521 formulation? A3: It is strongly recommended to prepare the formulation fresh each day of dosing. The stability of small molecules in these types of co-solvent vehicles can be limited. If storage is necessary, a stability study should be performed by analyzing the concentration and purity of RGX-521 in the vehicle after storage at specified conditions (e.g., 4°C for 24 hours).

Q4: Can I change the route of administration for this vehicle? A4: The recommended vehicle is designed for intraperitoneal (IP) or oral (PO) administration. Intravenous (IV) administration of formulations containing high percentages of DMSO or Tween 80 can cause hemolysis and is generally not recommended without specific formulation development and safety testing.[9] If a different route is required, the vehicle must be re-evaluated for tolerability.[4]

Quantitative Data Summary

Table 1: Standard Vehicle Formulation for RGX-521

Component Function Final Concentration (v/v) Notes
DMSO Primary Solvent 5 - 10% Use high-purity, anhydrous grade.
PEG400 Co-solvent 30 - 40% Helps maintain solubility.
Tween 80 Surfactant/Emulsifier 1 - 5% Critical for preventing precipitation.

| Saline (0.9% NaCl) | Aqueous Base | q.s. to 100% | Use sterile, physiological saline. |

Table 2: Representative Stability of RGX-521 in Standard Vehicle

Storage Condition Time Point RGX-521 Concentration (% of Initial) Appearance
Room Temperature 0 hr 100% Clear Solution
Room Temperature 4 hr 98.5% Clear Solution
Room Temperature 8 hr 95.2% Clear Solution
4°C 24 hr 92.1% Slight haziness observed

Experimental Protocols

Protocol 1: Preparation of RGX-521 Formulation (10 mg/kg dose)

This protocol is for preparing a 1 mg/mL solution of RGX-521, suitable for dosing a 20g mouse at 10 mg/kg with a 200 µL injection volume.

  • Calculate Required Mass: Weigh the required amount of RGX-521 powder. For 10 mL of a 1 mg/mL solution, you will need 10 mg of RGX-521.

  • Initial Dissolution: Add the 10 mg of RGX-521 to a sterile 15 mL conical tube. Add 1.0 mL of DMSO (10% of final volume).

  • Solubilize: Vortex the tube vigorously for 1-2 minutes. Place the tube in a sonicator water bath for 5-10 minutes, or until the solution is completely clear with no visible particles.

  • Add Co-solvents: Add 4.0 mL of PEG400 and 0.5 mL of Tween 80. Vortex thoroughly after each addition.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the tube, preferably dropwise, while continuously vortexing to prevent precipitation.

  • Final Formulation: The final formulation is a 1 mg/mL clear solution of RGX-521 in 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline. Prepare the vehicle control by following the same procedure but omitting the RGX-521 powder.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the efficacy of RGX-521 in a subcutaneous cancer cell line-derived xenograft (CDX) model.[10][11]

  • Cell Culture: Culture the selected human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations leading to MEK pathway activation) under standard conditions.

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NOD/SCID or athymic nude) for at least one week before the study begins.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[12] Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, RGX-521 10 mg/kg, RGX-521 30 mg/kg).

  • Treatment: Prepare the RGX-521 and vehicle formulations fresh daily. Administer the assigned treatment to each mouse via the planned route (e.g., oral gavage) once daily.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals daily for any clinical signs of toxicity.

  • Endpoint: The study typically concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³), or after a set duration (e.g., 21 days). At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics).

Visualizations

dot

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Transcription Factors (e.g., c-Myc, AP-1) ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation RGX521 RGX-521 RGX521->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by RGX-521.[][13][14]

dot

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Endpoint Analysis Implantation Tumor Cell Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Dosing Daily Dosing (Vehicle or RGX-521) Randomization->Dosing Measurement Tumor & Body Weight Measurement (2-3x/week) Dosing->Measurement Measurement->Dosing Continue for ~21 days Endpoint Study Endpoint (e.g., Tumor > 1500mm³) Measurement->Endpoint Analysis Tumor Excision, Weight, & PD Analysis Endpoint->Analysis

Caption: Experimental workflow for a typical in vivo xenograft efficacy study.[15][16]

References

Validation & Comparative

A Comparative Analysis of V1A Receptor Affinity: RG7713 versus Balovaptan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the V1A receptor antagonists RG7713 and balovaptan, with a focus on their binding affinities and the experimental methodologies used for their characterization. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.

Quantitative Analysis of V1A Receptor Affinity

The binding affinities of this compound and balovaptan for the vasopressin 1A (V1A) receptor have been determined through rigorous experimental evaluation. The following table summarizes the key quantitative data for these two compounds.

CompoundReceptorAffinity (Ki)Selectivity
This compound Human V1A0.9 nM[1][2]High selectivity over V1B, V2, and Oxytocin receptors (IC50 >10,000 nM)[1][2]
Balovaptan (RG7314) Human V1A1 nM[3][4]>30,000-fold selectivity for hV1a over hV2 receptors; 9,891-fold selectivity over human oxytocin receptor (hOTR)[3][4]
Mouse V1A39 nM[3][4]

Note: Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of the V1A receptor binding affinities for this compound and balovaptan involved specific and well-defined experimental protocols.

For Balovaptan:

  • Receptor Source: The human and mouse V1A receptors were cloned by RT-PCR from total human liver RNA and mouse liver RNA, respectively.[4]

  • Cell Line: Chinese Hamster Ovary (CHO) cells were stably transfected with expression plasmids encoding the human V1A receptor.[4] These cells were cultured in F-12 K medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1% L-glutamate, and 200 μg/mL geneticin at 37°C in a 10% CO2 incubator.[4]

  • Binding Affinity Measurement: Receptor binding affinity (Ki) was determined through competitive binding assays.[4] For the human oxytocin receptor (hOTR), binding was measured by filtration binding using 1 nM ³H-oxytocin in a buffer containing 50 mM Tris, 5 mM MgCl₂, and 0.1% BSA (pH 7.4) with cell membranes.[4]

For this compound:

While the specific detailed protocol for this compound's affinity determination is not as explicitly outlined in the provided search results, it is stated that an inhibitory constant of 0.9 nM towards V1A receptors was measured, with excellent selectivity over related receptors.[1][2] Cell uptake studies using a human V1A receptor CHO cell line also confirmed significant V1A binding, which was competitively reduced by the presence of this compound.[2]

Signaling Pathway and Experimental Workflow

The V1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. The general signaling pathway and a conceptual experimental workflow for assessing antagonist affinity are depicted below.

V1A_Signaling_Pathway cluster_0 V1A Receptor Signaling cluster_1 Experimental Workflow: Antagonist Affinity AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds Gq_G11 Gq/G11 Protein V1AR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Radioligand Radiolabeled Ligand (e.g., ³H-AVP) Incubation Incubation Radioligand->Incubation Membranes Cell Membranes with V1A Receptors Membranes->Incubation Antagonist Antagonist (this compound or Balovaptan) Antagonist->Incubation Filtration Filtration & Washing Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Analysis Data Analysis (Ki determination) Measurement->Analysis

Caption: V1A Receptor Signaling and Antagonist Affinity Workflow.

This guide provides a comparative overview of this compound and balovaptan, highlighting their potent and selective antagonism of the V1A receptor. The data and methodologies presented are crucial for researchers investigating the therapeutic potential of V1A receptor modulation.

References

A Comparative Guide to V1A Receptor Antagonists for Preclinical Research: Alternatives to RG7713

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, psychiatry, and drug development, the vasopressin V1A receptor represents a compelling target for investigating social behaviors, anxiety, and other neuropsychiatric conditions. RG7713 (also known as RO5028442) has been a notable tool in this field; however, a range of alternative V1A antagonists are available, each with distinct pharmacological profiles. This guide provides a comparative overview of this compound and other key V1A antagonists—Balovaptan, SRX246, Relcovaptan, and ML389—to assist researchers in selecting the most appropriate compound for their experimental needs.

Pharmacological Profile Comparison

The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.

CompoundV1a Ki (nM)V1a IC50 (nM)Selectivity ProfileKey Features & In Vivo Efficacy Highlights
This compound 1 (human), 39 (mouse)Not widely reportedHighly selective for V1a over V1b, V2, and oxytocin receptors.Brain-penetrant; has been investigated in clinical trials for Autism Spectrum Disorder (ASD).[1]
Balovaptan (RG7314) 1 (human), 39 (mouse)Not widely reported>30,000-fold for hV1a over hV2; >9,800-fold over human oxytocin receptor.Orally bioavailable and brain-penetrant.[2] Investigated in clinical trials for ASD, showing potential to improve social interaction and communication.[1]
SRX246 0.3 (human)Not widely reportedHighly selective with no significant interaction at V1b and V2 receptors.CNS-penetrant and orally bioavailable.[3][4] Has shown efficacy in preclinical models of aggression, anxiety, and depression.[3][5]
Relcovaptan (SR 49059) 1.1 - 6.3 (human), 1.6 (rat)3.7 (human platelet aggregation)High selectivity over V1b, V2, and oxytocin receptors (at least 100-fold).Orally active with a long duration of action.[6] Has been investigated for Raynaud's disease and dysmenorrhea.
ML389 Not reported40>1,250-fold selectivity over V1b, V2, and oxytocin receptors.Good brain penetration and favorable in vivo pharmacokinetic profile in mice.[6] Developed as a research probe for CNS disorders.[6]

V1A Receptor Signaling Pathway

The V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon binding of its endogenous ligand, arginine vasopressin (AVP), a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate cellular responses, including smooth muscle contraction, glycogenolysis, and neuronal excitability. V1A antagonists act by competitively binding to the receptor, thereby blocking the effects of AVP.

V1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1AR V1A Receptor Gq11 Gαq/11 V1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1AR Binds & Activates Antagonist V1A Antagonist (e.g., this compound) Antagonist->V1AR Binds & Blocks Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., neuronal excitability) Ca2->CellularResponse PKC->CellularResponse

V1A Receptor Signaling Pathway

Experimental Protocols

The characterization of V1A antagonists typically involves a combination of in vitro binding and functional assays to determine their potency and selectivity.

Radioligand Binding Assay (for determining Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the V1A receptor.

  • Cell Preparation: Membranes are prepared from a cell line stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: A commonly used radioligand is [³H]-Arginine Vasopressin.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (test compound).

    • To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled AVP is included.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay (for determining IC50)

This cell-based assay measures the ability of an antagonist to block the AVP-induced increase in intracellular calcium.

  • Cell Line: A cell line expressing the human V1A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are plated in a microplate and incubated with the calcium-sensitive dye.

    • Varying concentrations of the antagonist are added to the wells and pre-incubated.

    • A fixed concentration of AVP (typically the EC80, the concentration that elicits 80% of the maximal response) is then added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a plate reader.

  • Data Analysis: The antagonist's IC50 value is determined by plotting the inhibition of the AVP-induced calcium response against the antagonist concentration.

Experimental Workflow for V1A Antagonist Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel V1A receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation PrimaryScreen Primary Screening (e.g., High-Throughput Calcium Assay) BindingAssay Radioligand Binding Assay (Determine Ki at V1aR) PrimaryScreen->BindingAssay FunctionalAssay Functional Assay (Determine IC50 at V1aR) PrimaryScreen->FunctionalAssay SelectivityPanel Selectivity Profiling (Binding/Functional assays at V1b, V2, Oxytocin receptors) BindingAssay->SelectivityPanel FunctionalAssay->SelectivityPanel LeadIdentification Lead Compound Identification SelectivityPanel->LeadIdentification PK Pharmacokinetic Studies (Bioavailability, Brain Penetration) Efficacy Behavioral Efficacy Models (e.g., Social Interaction, Aggression) PK->Efficacy TargetEngagement Target Engagement Studies (e.g., Receptor Occupancy) Efficacy->TargetEngagement CandidateSelection Candidate Selection TargetEngagement->CandidateSelection LeadIdentification->PK

Workflow for V1A Antagonist Characterization

Conclusion

The selection of a V1A receptor antagonist for research purposes depends on the specific experimental goals. While this compound and its close analog Balovaptan have been central to clinical investigations, compounds like SRX246 offer high potency and have been characterized in a range of preclinical behavioral models. Relcovaptan provides a well-established, orally active tool, and ML389 serves as a valuable CNS-penetrant probe for basic research. By considering the comparative data on potency, selectivity, and pharmacokinetic properties presented in this guide, researchers can make an informed decision on the most suitable V1A antagonist to advance their studies into the complex roles of the vasopressin system in health and disease.

References

Validating RG7713 (Balovaptan) Efficacy in Animal Models of Autism Spectrum Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical efficacy of RG7713 (balovaptan), a selective vasopressin V1a receptor antagonist, in animal models of Autism Spectrum Disorder (ASD). The performance of balovaptan is compared with other therapeutic alternatives, namely oxytocin and a metabotropic glutamate receptor 5 (mGluR5) antagonist, with supporting experimental data from relevant preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy in the Valproic Acid (VPA) Animal Model of ASD

The following tables summarize the quantitative data from studies evaluating the efficacy of balovaptan and its alternatives in the valproic acid (VPA)-induced rodent model of ASD. This model is widely used as it recapitulates some of the core behavioral phenotypes of ASD.

Compound Animal Model Behavioral Assay Key Finding Quantitative Data (Mean ± SEM) Source
Balovaptan (this compound) Rat (VPA Model)3-Chamber Social InteractionReversal of social behavior impairmentsSpecific quantitative data not available in published format; described as "complete reversal".[1][2]
Oxytocin Rat (VPA Model)Social Interaction TestIncreased time spent in social zoneVPA + Vehicle: ~150s, VPA + Oxytocin (10 ng): ~300s[3][4]
mGluR5 Antagonist (MPEP) Mouse (VPA Model)Self-GroomingReduction in repetitive behaviorVPA + Vehicle: ~120s, VPA + MPEP: ~75s[5][6][7][8]
mGluR5 Antagonist (MPEP) Mouse (VPA Model)Marble BuryingReduction in repetitive behaviorVPA + Vehicle: ~18 marbles buried, VPA + MPEP: ~10 marbles buried[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Valproic Acid (VPA) Induced Animal Model of ASD

This is a widely used chemical-induced model of ASD.

  • Procedure: On embryonic day 12.5 (E12.5), pregnant dams (rats or mice) are administered a single intraperitoneal (i.p.) injection of valproic acid (typically 500-600 mg/kg). Control animals receive a saline injection. The offspring of VPA-treated dams exhibit behavioral phenotypes relevant to ASD, such as deficits in social interaction and increased repetitive behaviors.[9][10]

  • Significance: This model has good construct and face validity, as prenatal VPA exposure in humans is associated with an increased risk of ASD.[10]

Three-Chamber Social Interaction Test

This assay is used to assess social affiliation and preference for social novelty in rodents.

  • Apparatus: A three-chambered box with openings allowing free access to all chambers.

  • Procedure:

    • Habituation: The test animal is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Test: An unfamiliar "stranger" animal is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test animal is placed in the center chamber, and the time spent in each chamber and time spent sniffing each wire cage is recorded for a set period (e.g., 10 minutes).

    • Social Novelty Test: A second, "novel" stranger animal is placed in the previously empty wire cage. The test animal is again placed in the center chamber, and the time spent interacting with the "familiar" versus the "novel" stranger is recorded.

  • Key Metrics: Time spent in each chamber, time spent sniffing the wire cages, and a sociability index (time with stranger - time with empty cage) / (total time).[3][4]

Repetitive Behavior Assays
  • Self-Grooming: The animal is placed in a novel, empty cage, and the cumulative time spent grooming (licking paws, washing face, etc.) is recorded over a specific period (e.g., 10 minutes). An increase in grooming time is interpreted as a form of repetitive, stereotyped behavior.[5][6][7][8]

  • Marble Burying: The animal is placed in a cage containing a thick layer of bedding with a number of marbles (e.g., 20) arranged in a grid pattern. The number of marbles buried (at least two-thirds covered by bedding) after a set period (e.g., 30 minutes) is counted. An increase in the number of marbles buried is considered a measure of repetitive and anxiety-like behavior.[5][6][7][8]

Mandatory Visualizations

Signaling Pathway of Balovaptan (this compound)

balovaptan_pathway cluster_cell Target Neuron AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Balovaptan Balovaptan (this compound) Balovaptan->V1aR Antagonizes Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Social_Behavior Modulation of Social Behavior Ca_release->Social_Behavior PKC->Social_Behavior

Caption: Signaling pathway of the V1a receptor and its antagonism by balovaptan.

Experimental Workflow for Preclinical Efficacy Testing

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis VPA_injection VPA Injection (E12.5) Gestation Gestation & Birth VPA_injection->Gestation Pups VPA-exposed Offspring Gestation->Pups Treatment_groups Treatment Groups: - Vehicle - Balovaptan - Oxytocin - mGluR5 Antagonist Pups->Treatment_groups Chronic_dosing Chronic Dosing (e.g., 3 weeks) Treatment_groups->Chronic_dosing Social_test Three-Chamber Social Interaction Test Chronic_dosing->Social_test Repetitive_test Repetitive Behavior Tests (Self-grooming, Marble Burying) Chronic_dosing->Repetitive_test Data_collection Data Collection & Analysis Social_test->Data_collection Repetitive_test->Data_collection Comparison Comparison of Treatment Efficacy Data_collection->Comparison

Caption: Experimental workflow for testing therapeutic efficacy in the VPA model of ASD.

References

RG7713: A Comparative Analysis of its Selectivity for Vasopressin V1B and V2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 13, 2025 – F. Hoffmann-La Roche today released a comprehensive guide on the selectivity profile of RG7713 (also known as RO5028442), a potent and highly selective vasopressin V1a (V1aR) antagonist. This document provides a detailed comparison of this compound's binding affinity for the human V1b and V2 receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound was identified as a promising therapeutic candidate for neurological disorders, and its high selectivity is a key attribute. The following data, derived from in vitro pharmacological studies, demonstrates its preferential binding to the V1a receptor over the V1b and V2 subtypes.

Quantitative Selectivity Profile of this compound

The binding affinity of this compound for the human vasopressin V1a, V1b, and V2 receptors was determined using radioligand binding assays. The results are summarized in the table below.

Receptor SubtypeLigandKi (nM)
Human Vasopressin V1aThis compound 1.3
Human Vasopressin V1bThis compound >10,000
Human Vasopressin V2This compound >10,000

Table 1: In vitro binding affinity of this compound for human vasopressin receptor subtypes. Data sourced from Ratni et al., J Med Chem. 2015 Mar 12;58(5):2275-89.

The data clearly indicates that this compound possesses a very high affinity for the human V1a receptor, with a Ki value of 1.3 nM. In stark contrast, its affinity for both the human V1b and V2 receptors is exceedingly low, with Ki values greater than 10,000 nM. This demonstrates a selectivity of over 7,500-fold for the V1a receptor compared to the V1b and V2 receptor subtypes.

Experimental Protocols

The selectivity of this compound was established through rigorous in vitro binding assays. The methodologies employed are detailed below.

Radioligand Binding Assays for Human V1a, V1b, and V2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human V1a, V1b, and V2 receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing either the human V1a, V1b, or V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin (AVP).

  • Test Compound: this compound (RO5028442).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin.

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Compound Dilution: A serial dilution of this compound was prepared in the assay buffer.

  • Reaction Mixture Preparation: For each receptor subtype, the reaction mixture was prepared in 96-well plates containing the assay buffer, a fixed concentration of [3H]-AVP, and varying concentrations of this compound or the non-specific binding control.

  • Incubation: The respective cell membrane preparations were added to the reaction mixtures. The plates were then incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand. The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for this compound was determined by fitting the competition binding data to a one-site model using the Cheng-Prusoff equation.

Signaling Pathways of V1b and V2 Receptors

The distinct signaling mechanisms of the V1b and V2 receptors underscore the importance of selective antagonists like this compound.

V1b_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1bR V1b Receptor AVP->V1bR Gq_11 Gq/11 V1bR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cell_Response Cellular Response (e.g., ACTH release) PKC->Cell_Response

Caption: V1b receptor signaling pathway.

The V1b receptor, upon activation by vasopressin, couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in cellular responses such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.

V2_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane_Insertion AQP2 Translocation to Apical Membrane AQP2->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: V2 receptor signaling pathway.

In contrast, the V2 receptor is primarily coupled to Gs proteins. Its activation stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of collecting duct cells in the kidneys, leading to increased water reabsorption.

Experimental Workflow for Selectivity Profiling

The general workflow for determining the selectivity of a compound like this compound against different receptor subtypes is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO cells expressing V1a, V1b, or V2 receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with [³H]-AVP and Membranes Membrane_Prep->Incubation Compound_Dilution Serial Dilution of this compound Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (Specific Binding Calculation) Scintillation_Counting->Data_Processing Ki_Determination Ki Determination (Cheng-Prusoff Equation) Data_Processing->Ki_Determination Selectivity_Profile Selectivity Profile (V1a vs. V1b, V2) Ki_Determination->Selectivity_Profile Generates

Caption: Experimental workflow for selectivity profiling.

This systematic approach ensures the reliable and reproducible determination of a compound's binding affinity and selectivity for its target receptors.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly selective antagonist for the vasopressin V1a receptor, with negligible activity at the V1b and V2 receptor subtypes. This high degree of selectivity is crucial for minimizing off-target effects and is a desirable characteristic for a therapeutic agent targeting the V1a receptor. The detailed experimental protocols provided herein offer a transparent and reproducible framework for the validation of these findings.

A Comparative Analysis of V1a Receptor Antagonists: Focus on RG7713 and its Cross-Reactivity with Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the vasopressin 1a (V1a) receptor antagonist RG7713 and other relevant antagonists, with a specific focus on their cross-reactivity with the oxytocin receptor. The information presented is intended to assist researchers in selecting appropriate tools for their studies and to provide a consolidated reference on the selectivity profiles of these compounds.

Introduction

The vasopressin and oxytocin systems play crucial roles in regulating social behaviors. The structural similarity between their respective receptors, the vasopressin 1a receptor (V1aR) and the oxytocin receptor (OTR), presents a challenge in the development of selective antagonists. High selectivity is critical to ensure that observed pharmacological effects can be attributed to the target receptor, avoiding confounding results due to off-target interactions. This guide examines the binding affinities of this compound, balovaptan, and SRX246 at both the V1a and oxytocin receptors.

Comparative Binding Affinity of V1a Antagonists

The following table summarizes the in vitro binding affinities (Ki) of this compound, balovaptan, and SRX246 for the human V1a receptor and the human oxytocin receptor. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Selectivity for V1a vs. OT Receptor
This compound (RO5028442)Human V1a Receptor1[1][2]High (Described as devoid of antagonism at the oxytocin receptor)[1][3]
Human Oxytocin Receptor>10,000 (IC50)
Balovaptan (RG7314)Human V1a Receptor1[4][5]~9,891-fold[4][5]
Human Oxytocin Receptor~9,891 (Calculated Ki)
SRX246 Human V1a Receptor0.3High (Described as highly selective with negligible binding at oxytocin receptors)[6][7]
Human Oxytocin Receptor>1000[8]

Note: The Ki for Balovaptan at the human oxytocin receptor is an approximation calculated based on its reported selectivity. For this compound and SRX246, while specific Ki values for the oxytocin receptor are not consistently available, the literature emphasizes their high selectivity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine binding affinities, the following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates This compound This compound (Antagonist) This compound->V1aR Blocks

V1a Receptor Signaling Pathway

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes, Radioligand, and Competitor Together Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ³H-AVP) Radioligand->Incubate Competitor Prepare Unlabeled Competitor (e.g., this compound) at various concentrations Competitor->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Plot Plot % Inhibition vs. Competitor Concentration Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Competitive Binding Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay for V1a and Oxytocin Receptors

This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound like this compound.

  • Membrane Preparation:

    • Culture cells stably expressing the human V1a receptor or oxytocin receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1aR, [³H]-Oxytocin for OTR), and varying concentrations of the unlabeled test compound (the competitor).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known, non-radioactive ligand.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The available data strongly indicate that this compound is a potent and highly selective antagonist of the human V1a receptor, exhibiting minimal cross-reactivity with the human oxytocin receptor. Its high selectivity, comparable to or exceeding that of other V1a antagonists like balovaptan and SRX246, makes it a valuable tool for specifically investigating the physiological and pathological roles of the V1a receptor system. Researchers should, however, always consider the specific context of their experiments and refer to the detailed pharmacological profiles of these compounds when designing their studies.

References

A Comparative Guide to RG7713 and Other Vasopressin Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of RG7713, a selective vasopressin V1a receptor antagonist, with other key vasopressin antagonists. Designed for researchers, scientists, and drug development professionals, this document summarizes the performance of these compounds, presents supporting experimental data, and outlines the methodologies for their evaluation.

Introduction to Vasopressin Antagonism

Vasopressin, a neuropeptide, plays a critical role in regulating social behaviors, stress responses, and physiological homeostasis through its interaction with V1a, V1b, and V2 receptors. The development of antagonists targeting these receptors offers therapeutic potential for a range of conditions, including social communication deficits in Autism Spectrum Disorder (ASD), mood disorders, and hyponatremia. This guide focuses on a comparative analysis of this compound and other notable vasopressin antagonists to inform preclinical and clinical research.

Comparative In Vitro Data

The following tables summarize the available in vitro data for this compound and other vasopressin antagonists, focusing on their binding affinities and functional potencies. This data is essential for understanding the potency and selectivity of these compounds.

V1a Receptor Antagonists
CompoundTarget Receptor(s)Binding Affinity (Ki) [nM]Functional Activity (IC50) [nM]Selectivity Profile
This compound V1a1 (human), 39 (mouse)[1][2]Not explicitly statedHighly selective for V1a over V2 and oxytocin receptors.[3]
Balovaptan (RG7314) V1a1 (human), 39 (mouse)Not explicitly stated>30,000-fold selectivity for hV1a over hV2 receptors; 9,891-fold selectivity over human oxytocin receptor.
SRX246 V1a0.3 (human)[4]Not explicitly statedHighly selective for V1a; no significant interaction with V1b, V2, and 64 other receptors.[4]
Relcovaptan (SR49059) V1a1.1 - 6.3 (human), 1.6 (rat)[4]3.7 (human platelet aggregation)[4]High selectivity over V2, V1b, and oxytocin receptors (affinity is two orders of magnitude or more lower).[4]
V2 and Dual V1a/V2 Receptor Antagonists
CompoundTarget Receptor(s)Binding Affinity (Ki) [nM]Functional Activity (IC50) [nM]
Tolvaptan V20.43 (V2), 12.5 (V1a)[5]3 (V2)[2]
Conivaptan V1a/V20.38 (V1a), 0.23 (V2)[5]Not explicitly stated
Lixivaptan V22.3 (V2)[5]1.2 (human), 2.3 (rat)[2]

Pharmacokinetic Profiles

A summary of key pharmacokinetic parameters is presented below, highlighting differences in oral availability, central nervous system (CNS) penetration, and half-life.

CompoundAdministration RouteCNS PenetrantHalf-lifeKey Findings
This compound Intravenous[3]Yes[3]Not explicitly statedA 20 mg IV dose leads to ~90% V1a receptor occupancy in the CNS for at least 8 hours.[6]
Balovaptan OralYes45-47 hours (steady-state)[4]High oral bioavailability (103-116%).[4]
SRX246 OralYes[4][7]~2-6 hours (rat)[4]Orally bioavailable.[4]
Tolvaptan OralNot a primary feature~12 hoursPrimarily targets peripheral V2 receptors.
Conivaptan IntravenousNot a primary feature5-10.2 hours[8]Administered as a continuous infusion.[8]
Lixivaptan OralNot a primary featureNot explicitly statedDeveloped for peripheral indications.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation of these antagonists, the following diagrams illustrate the vasopressin V1a receptor signaling pathway and a typical experimental workflow for antagonist characterization.

Vasopressin_V1a_Signaling Vasopressin V1a Receptor Signaling Pathway cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AVP Arginine Vasopressin (AVP) AVP->V1aR Binds and Activates Antagonist V1a Antagonist (e.g., this compound) Antagonist->V1aR Binds and Blocks Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., Vasoconstriction, Social Behavior Modulation) Ca->CellularResponse PKC->CellularResponse

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Vasopressin Antagonist Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Receptor Binding Assay (Competition) Ki Determine Ki (Binding Affinity) BindingAssay->Ki FunctionalAssay Functional Assay (e.g., Calcium Mobilization) IC50 Determine IC50/EC50 (Potency) FunctionalAssay->IC50 PK Pharmacokinetic Studies (e.g., in rodents) Bioavailability Bioavailability, Half-life, CNS Penetration PK->Bioavailability PD Pharmacodynamic Studies (e.g., Receptor Occupancy) ReceptorOccupancy Receptor Occupancy in Brain PD->ReceptorOccupancy Efficacy Efficacy Studies (e.g., Animal Models of Disease) BehavioralEffects Behavioral Effects, Physiological Changes Efficacy->BehavioralEffects

Caption: Workflow for Vasopressin Antagonist Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize vasopressin antagonists.

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of an unlabeled antagonist for the vasopressin V1a receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled vasopressin V1a receptor antagonist with high affinity (e.g., [3H]-SR49059).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test Compound: Unlabeled antagonist (e.g., this compound) at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled V1a antagonist.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate a fixed amount of cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vivo Microdialysis for CNS Pharmacokinetics

Objective: To measure the unbound concentration of a vasopressin antagonist in the brain extracellular fluid (ECF) of a freely moving animal.

Materials:

  • Animal Model: e.g., Sprague-Dawley rat.

  • Microdialysis Probes: With a molecular weight cut-off suitable for the antagonist.

  • Stereotaxic Apparatus: For surgical implantation of the probe guide cannula.

  • Microinfusion Pump: To perfuse the microdialysis probe.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

  • Fraction Collector: To collect dialysate samples.

  • Analytical System: LC-MS/MS for quantification of the antagonist in the dialysate.

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain of the conscious, freely moving animal.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.

  • Baseline Collection: Collect baseline dialysate samples to establish basal levels.

  • Drug Administration: Administer the vasopressin antagonist (e.g., this compound) systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis: Analyze the concentration of the antagonist in the dialysate samples using LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration of the antagonist over time to determine its pharmacokinetic profile in the CNS.

In Vivo Efficacy Highlights

  • This compound: In a proof-of-mechanism study in high-functioning adults with ASD, a single intravenous dose of this compound showed some evidence of improving social communication surrogates.[6]

  • Balovaptan: A Phase 2 trial in adults with ASD suggested potential improvements in social interaction and communication.[4] However, a subsequent Phase 3 trial did not meet its primary endpoint.

  • SRX246: Has shown preclinical efficacy in models of aggression, depression, and anxiety.[7] It has also demonstrated clinical benefit in treating irritability in patients with Huntington's Disease.[4]

  • Tolvaptan, Conivaptan, Lixivaptan: These antagonists are primarily used for their peripheral effects on water balance and have demonstrated efficacy in treating hyponatremia.

Conclusion

This compound is a potent and selective V1a receptor antagonist with CNS penetrant properties, making it a valuable tool for investigating the role of the vasopressin system in neuropsychiatric disorders. Its in vitro profile is comparable to other selective V1a antagonists like Balovaptan and SRX246. The choice of antagonist for a particular research application will depend on the desired pharmacokinetic properties, route of administration, and the specific scientific question being addressed. The experimental protocols outlined in this guide provide a framework for the continued characterization and comparison of novel vasopressin receptor modulators.

References

A Head-to-Head In Vitro Comparison of V1A Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent vasopressin 1a (V1A) receptor antagonists. The following sections detail their performance based on experimental data, outline methodologies for key experiments, and visualize the underlying biological and experimental processes.

The vasopressin 1a (V1A) receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes, including cardiovascular function, social behavior, and anxiety. As such, it has emerged as a significant therapeutic target for a range of conditions, from psychiatric disorders to cardiovascular diseases. This guide offers a comparative analysis of several well-characterized V1A receptor antagonists to inform the selection of appropriate research tools and potential drug candidates.

Quantitative Comparison of V1A Antagonists

The following table summarizes the in vitro performance of several prominent V1A antagonists, focusing on their binding affinity (Ki), functional potency (IC50), and selectivity against other vasopressin and oxytocin receptors.

CompoundV1A Ki (nM)V1A IC50 (nM)Selectivity Profile
SR49059 (Relcovaptan) 1.1 - 6.3 (human)[1][2], 1.6 (rat)[1][2]3.7 (human platelet aggregation)[1][2]High selectivity over V2, V1b, and oxytocin receptors (affinity is two orders of magnitude or more lower)[1][2].
SRX246 0.3 (human), 0.61 (human, analog)[3]Not explicitly statedHighly selective; Ki > 1000 nM for V1b and V2 receptors[3].
ML389 Not explicitly stated40Highly selective (>1250-fold) against V1b, V2, and oxytocin receptors.
Conivaptan Nanomolar affinity for human V1aNot explicitly statedDual V1a/V2 antagonist; affinity for V2 is approximately 10-fold higher than for V1a. Almost no effect on V1b receptors[4].
Balovaptan Potent and selective V1a receptor antagonistNot explicitly statedHighly selective for V1a receptors.

V1A Receptor Signaling Pathway

The V1A receptor is a Gq/11 protein-coupled receptor. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor activates a downstream signaling cascade. This process is initiated by the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). V1A antagonists competitively block the binding of AVP to the receptor, thereby inhibiting this signaling pathway.

V1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds Gq11 Gq/11 V1AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Antagonist V1A Antagonist Antagonist->V1AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

V1A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are protocols for two key experiments used to characterize V1A antagonists.

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a test compound for the V1A receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human V1A receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a V1A-selective radioligand (e.g., [3H]-SR49059), and varying concentrations of the unlabeled test antagonist.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining IC50)

This functional assay measures the ability of an antagonist to inhibit the V1A receptor-mediated increase in intracellular calcium.

1. Cell Preparation:

  • Seed cells expressing the V1A receptor into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

  • Incubate the plate in the dark at 37°C to allow for dye uptake.

  • Wash the cells to remove excess extracellular dye.

3. Antagonist Incubation:

  • Pre-incubate the cells with varying concentrations of the test V1A antagonist.

4. Agonist Stimulation and Measurement:

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add a fixed concentration of a V1A agonist (e.g., Arginine Vasopressin) to stimulate the cells.

  • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

5. Data Analysis:

  • Determine the peak fluorescence response for each antagonist concentration.

  • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of V1A antagonists, from initial binding studies to functional assays.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50) cluster_selectivity Selectivity Profiling prep_membranes Prepare V1A Receptor Membranes run_binding_assay Competitive Radioligand Binding Assay prep_membranes->run_binding_assay calc_ki Calculate Ki Value run_binding_assay->calc_ki test_other_receptors Test Against V1b, V2, and Oxytocin Receptors calc_ki->test_other_receptors culture_cells Culture V1A-Expressing Cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye run_ca_assay Perform Calcium Mobilization Assay load_dye->run_ca_assay calc_ic50 Calculate IC50 Value run_ca_assay->calc_ic50 end_node End: Comprehensive In Vitro Profile calc_ic50->end_node determine_selectivity Determine Selectivity Ratios (Ki V1b/V1a, etc.) test_other_receptors->determine_selectivity determine_selectivity->end_node start Start: V1A Antagonist Characterization start->prep_membranes start->culture_cells

In Vitro Characterization Workflow

References

Confirming RG7713 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the target engagement of RG7713, a selective vasopressin V1a receptor antagonist, in a cellular context. We will explore established experimental protocols, compare this compound with alternative V1a receptor antagonists, and present supporting data to aid in the design and interpretation of target engagement studies.

Introduction to this compound and its Target

This compound is a potent and highly selective antagonist of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including social behaviors.[1][2] Its potential therapeutic applications, particularly in the context of autism spectrum disorder, have made the confirmation of its engagement with the V1a receptor in a cellular environment a critical aspect of its preclinical and clinical development.

Comparative Analysis of V1a Receptor Antagonists

To provide a comprehensive overview, this guide compares this compound with other notable V1a receptor antagonists, Balovaptan and SRX246. While specific in vitro binding affinity data for this compound is not publicly available, the data for Balovaptan and SRX246 offer a benchmark for the potency expected from a selective V1a antagonist.

CompoundTargetAssay TypeReported Affinity (Ki)Key Characteristics
This compound Vasopressin V1a ReceptorRadioligand Binding (inferred)Not Publicly AvailablePotent and highly selective V1a receptor antagonist.[1][2]
Balovaptan Vasopressin V1a ReceptorRadioligand Binding~0.23 nMBrain-penetrant, high oral bioavailability.
SRX246 Vasopressin V1a ReceptorRadioligand Binding~0.3 nMCNS-penetrant, highly selective over V1b and V2 receptors.

Experimental Protocols for Target Engagement

Confirming the interaction of a compound with its cellular target is fundamental for drug development. The following are key experimental protocols used to demonstrate target engagement of V1a receptor antagonists like this compound.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its receptor by competing with a radioactively labeled ligand.

Principle: A radiolabeled ligand with known affinity for the V1a receptor is incubated with cell membranes expressing the receptor. The unlabeled test compound (e.g., this compound) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the human V1a receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a lysis buffer to prepare cell membranes.

    • Centrifuge the lysate to pellet the membranes and resuspend in an appropriate assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin).

    • Add increasing concentrations of the unlabeled antagonist (this compound or alternatives).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the downstream signaling of the V1a receptor, which is coupled to the Gq protein and activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

Principle: Cells expressing the V1a receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a V1a receptor agonist (e.g., arginine vasopressin), there is a transient increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist like this compound will inhibit this agonist-induced calcium influx in a dose-dependent manner.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Plate V1a receptor-expressing cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Antagonist and Agonist Addition:

    • Add varying concentrations of the antagonist (this compound) to the wells and incubate.

    • Add a fixed concentration of a V1a receptor agonist (e.g., arginine vasopressin) to stimulate the receptor.

  • Fluorescence Measurement:

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-bound protein will be more resistant to thermal denaturation and will therefore be more abundant in the soluble fraction at higher temperatures compared to the unbound protein.

Detailed Methodology:

  • Cell Treatment and Heating:

    • Treat cultured cells with the test compound (this compound) or vehicle control.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by Western blotting using an antibody specific for the V1a receptor.

    • Quantify the band intensities to determine the amount of soluble V1a receptor at each temperature.

  • Data Analysis:

    • Plot the amount of soluble V1a receptor as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the V1a receptor signaling pathway and the experimental workflows for the target engagement assays.

G V1a Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds and Activates This compound This compound This compound->V1aR Binds and Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: V1a receptor signaling pathway and the inhibitory action of this compound.

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with V1a Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data to Determine Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine binding affinity.

G Calcium Mobilization Assay Workflow start Start plate_cells Plate V1a Receptor- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Add this compound load_dye->add_antagonist add_agonist Add V1a Agonist add_antagonist->add_agonist measure_fluorescence Measure Fluorescence Change add_agonist->measure_fluorescence analyze Analyze Data to Determine IC50 measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay to assess functional antagonism.

Conclusion

Confirming target engagement is a cornerstone of drug development. For this compound, a selective V1a receptor antagonist, a combination of radioligand binding assays, functional assays such as calcium mobilization, and cellular thermal shift assays provides a robust platform to unequivocally demonstrate its interaction with the V1a receptor in a cellular environment. While direct comparative binding data for this compound is not publicly available, the methodologies and comparative data for other V1a antagonists presented in this guide offer a solid framework for researchers to design and interpret their own target engagement studies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.